HI-Topk-032
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11N5OS/c21-11-13-16-10-12(22-20(26)17-6-3-9-27-17)7-8-25(16)19-18(13)23-14-4-1-2-5-15(14)24-19/h1-10H,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSBXWKRZUPFHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=C4C=C(C=CN4C3=N2)NC(=O)C5=CC=CS5)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365681 | |
| Record name | N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
487020-03-1, 799819-78-6 | |
| Record name | HI-TOPK-032 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0487020031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 487020-03-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HI-TOPK-032 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VH977A8H53 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
HI-Topk-032: A Deep Dive into its Mechanism of Action in Colon Cancer
A Technical Guide for Researchers and Drug Development Professionals
Introduction
T-LAK cell-originated protein kinase (TOPK), a member of the mitogen-activated protein kinase kinase (MAPKK) family, has emerged as a significant therapeutic target in oncology due to its overexpression in various human cancers, including colon cancer, and its crucial role in tumorigenesis, cell growth, and apoptosis.[1][2] HI-Topk-032 has been identified as a novel and specific inhibitor of TOPK, demonstrating potent anti-cancer activity in colon cancer models.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of this compound in colon cancer, offering a valuable resource for researchers, scientists, and professionals involved in drug development. We will delve into its effects on key signaling pathways, present quantitative data from preclinical studies, and provide detailed experimental protocols.
Core Mechanism of Action
This compound exerts its anti-cancer effects in colon cancer through a multi-faceted mechanism, primarily centered on the direct inhibition of TOPK kinase activity. This inhibition sets off a cascade of downstream events, ultimately leading to reduced cell proliferation and increased apoptosis. The core mechanism can be summarized in two key areas:
-
Inhibition of the ERK-RSK Signaling Pathway: this compound effectively suppresses the phosphorylation of extracellular signal-regulated kinase (ERK) and its downstream target, ribosomal s6 kinase (RSK).[1] The TOPK-ERK-RSK signaling axis is a critical pathway for cell proliferation and survival, and its inhibition by this compound is a key contributor to the compound's anti-proliferative effects.
-
Induction of Apoptosis: The compound promotes programmed cell death in colon cancer cells by modulating the expression of key apoptotic regulators. Treatment with this compound leads to an increase in the abundance of the tumor suppressor protein p53 and the activation of the executioner caspase cascade, as evidenced by increased levels of cleaved caspase-7 and cleaved poly(ADP-ribose) polymerase (PARP).[1][2]
Quantitative Data Summary
The efficacy of this compound has been quantified in both in vitro and in vivo models of colon cancer. The following tables summarize the key quantitative findings.
Table 1: In Vitro Efficacy of this compound in Colon Cancer Cell Lines
| Cell Line | Assay Type | Endpoint | Result | Reference |
| HCT-116 | MTS Assay | Cell Proliferation | Dose-dependent decrease in cell growth | [1] |
| HCT-116 | Anchorage-Independent Growth Assay | Colony Formation | Dose-dependent suppression of colony formation | [1] |
| HCT-116 | DNA Fragmentation Assay | Apoptosis | Substantial increase in DNA fragmentation compared to control | [1] |
Note: Specific IC50 values for this compound in different colon cancer cell lines were not explicitly provided in the primary research articles reviewed.
Table 2: In Vivo Efficacy of this compound in a Colon Cancer Xenograft Model
| Animal Model | Cancer Cell Line | Treatment | Dosage and Schedule | Key Finding | Reference |
| Athymic nude mice | HCT-116 | This compound | 1 mg/kg and 10 mg/kg, injected 3 times a week for 25 days | Significant inhibition of tumor growth by over 60% compared to the vehicle-treated group. | [1] |
Signaling Pathway Visualizations
To visually represent the mechanism of action of this compound, the following signaling pathway diagrams have been generated using the DOT language.
Caption: Inhibition of the TOPK-ERK-RSK signaling pathway by this compound.
Caption: Induction of the apoptotic pathway by this compound.
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies used to elucidate the mechanism of action of this compound in colon cancer.
In Vitro Kinase Assay
-
Objective: To determine the direct inhibitory effect of this compound on TOPK kinase activity.
-
Methodology:
-
The kinase reaction is performed in a reaction buffer containing HEPES, MgCl2, MnCl2, and dithiothreitol.
-
Active TOPK enzyme is incubated with its substrate (e.g., histone H3) in the presence of [γ-32P]ATP and varying concentrations of this compound.
-
The reaction is allowed to proceed at room temperature for a defined period (e.g., 30 minutes).
-
The reaction is stopped by the addition of SDS-PAGE loading buffer.
-
The reaction products are separated by SDS-PAGE.
-
The gel is dried and exposed to X-ray film to visualize the phosphorylated substrate.
-
The intensity of the radioactive signal is quantified to determine the level of kinase activity.
-
Cell Viability (MTS) Assay
-
Objective: To assess the effect of this compound on the proliferation of colon cancer cells.
-
Methodology:
-
Colon cancer cells (e.g., HCT-116) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or a vehicle control.
-
The plates are incubated for different time points (e.g., 24, 48, 72 hours).
-
At the end of the incubation period, a solution containing a tetrazolium compound (MTS) and an electron coupling reagent (PES) is added to each well. A commonly used reagent is the CellTiter 96® AQueous One Solution Cell Proliferation Assay from Promega.[3]
-
The plates are incubated for 1-4 hours at 37°C. During this time, viable cells with active metabolism convert the MTS into a colored formazan product.
-
The absorbance of the formazan product is measured at 490 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Western Blot Analysis
-
Objective: To determine the effect of this compound on the expression and phosphorylation status of key proteins in the signaling pathways.
-
Methodology:
-
Colon cancer cells are treated with this compound for a specified duration.
-
The cells are then lysed to extract total protein.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked with a solution containing non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., TOPK, phospho-ERK, ERK, phospho-RSK, RSK, p53, cleaved caspase-7, cleaved PARP, and a loading control like β-actin). Specific antibody details (e.g., from Cell Signaling Technology or Santa Cruz Biotechnology) should be optimized for dilution.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and captured on X-ray film or with a digital imager.
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Athymic nude mice are used as the host for the xenograft tumors.
-
A suspension of human colon cancer cells (e.g., 1.5 x 10^6 HCT-116 cells) in a serum-free medium is injected subcutaneously into the flank of each mouse.[1]
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
This compound is administered to the treatment group (e.g., via intraperitoneal injection) at specified doses (e.g., 1 mg/kg and 10 mg/kg) and a set schedule (e.g., three times per week). The control group receives a vehicle solution.
-
Tumor size is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length × width^2) / 2.
-
The body weight and general health of the mice are monitored throughout the study.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting or immunohistochemistry).
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the preclinical evaluation of this compound in colon cancer.
Caption: Preclinical evaluation workflow for this compound in colon cancer.
Conclusion
This compound presents a promising therapeutic strategy for the treatment of colon cancer. Its specific inhibition of TOPK leads to the dual effect of suppressing cell proliferation through the ERK-RSK pathway and inducing apoptosis via the p53-caspase axis. The preclinical data strongly support its continued investigation and development as a targeted anti-cancer agent. This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols, to aid researchers and drug developers in their efforts to advance novel cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Novel TOPK inhibitor this compound effectively suppresses colon cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple MTS Assay as the Alternative Method to Determine Survival Fraction of the Irradiated HT-29 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
HI-TOPK-032: A Targeted Approach to Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
HI-TOPK-032 has emerged as a promising small molecule inhibitor targeting the T-LAK cell-originated protein kinase (TOPK), a serine-threonine kinase implicated in the progression of various cancers. This technical guide provides a comprehensive overview of the function, mechanism of action, and potential therapeutic applications of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Function: Specific Inhibition of TOPK
This compound functions as a potent and specific inhibitor of TOPK (also known as PBK).[1][2] TOPK is a member of the mitogen-activated protein kinase kinase (MAPKK) family and plays a crucial role in several cellular processes that are often dysregulated in cancer, including tumor development, cell growth, apoptosis, and inflammation.[1][3] this compound exerts its inhibitory effect by occupying the ATP-binding site of the TOPK enzyme.[4] This direct inhibition of TOPK's kinase activity disrupts downstream signaling cascades that are critical for cancer cell survival and proliferation. Notably, this compound demonstrates high specificity for TOPK, with minimal inhibitory effects on other kinases such as extracellular signal-regulated kinase 1 (ERK1), c-jun-NH2-kinase 1 (JNK1), or p38 kinase at effective concentrations.[1][4]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The inhibition of TOPK by this compound triggers a cascade of downstream events that collectively suppress cancer growth. A key mechanism is the reduction of ERK-RSK phosphorylation.[1][2] The Ras/Raf/MEK/ERK signaling axis is a major pathway promoting cell proliferation, and its downregulation by this compound contributes significantly to the compound's anti-cancer activity.
Furthermore, this compound induces apoptosis in cancer cells through the modulation of key regulatory proteins.[1][2] Treatment with this compound leads to an increase in the abundance of the tumor suppressor protein p53.[1][2] This is accompanied by the activation of executioner caspases, evidenced by an increase in cleaved caspase-7, and the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][2]
Therapeutic Applications in Oncology
The multifaceted mechanism of action of this compound has led to its investigation in various cancer models, demonstrating its potential as a monotherapy and in combination with other treatments.
Colon Cancer
In preclinical studies, this compound has shown significant efficacy in suppressing the growth of colon cancer. It inhibits both anchorage-dependent and -independent growth of colon cancer cells.[3] In vivo studies using a colon cancer xenograft model in athymic nude mice demonstrated that administration of this compound at doses of 1 or 10 mg/kg three times a week for 25 days resulted in a significant inhibition of tumor growth by more than 60% compared to the vehicle-treated group.[3][5]
Enhancing Immunotherapy
Recent research has highlighted the potential of this compound in enhancing the efficacy of immunotherapies.
-
CAR T-Cell Therapy in Hepatocellular Carcinoma: In models of hepatocellular carcinoma (HCC), this compound has been shown to improve the proliferation and persistence of CD8+ CAR T cells.[6][7][8][9][10] While this compound alone did not significantly suppress HCC growth, its combination with CAR T-cell therapy led to enhanced tumor growth inhibition.[6][7][8][9][10] The proposed mechanism involves the augmentation of central memory CD8+ T cells and the inhibition of mTOR activation in CAR T cells.[6][8][9]
-
IL-2 Based Therapy in Ovarian Cancer: this compound has been investigated for its ability to improve the infiltration of immune cells into solid tumors. In the context of ovarian cancer, it has been shown to enhance the infiltration of NK-92MI cells, which are genetically modified to release IL-2.[5][11][12] This combination therapy demonstrated superior therapeutic efficacy in OVCAR3 xenografts, suggesting a strategy to overcome the challenges of immune cell penetration in solid tumors.[11][12] The treatment also led to increased production of interferon-γ and tumor necrosis factor-α by the NK cells.[11][12]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
| In Vitro Activity | |
| Target | TOPK Kinase |
| Effect | Strong suppression of kinase activity[1] |
| Specificity | Little effect on ERK1, JNK1, p38 kinases[1] |
| Cellular Effects in Colon Cancer Cells | |
| Cell Growth | Dose-dependent inhibition[3] |
| Anchorage-Independent Growth | Strong, dose-dependent suppression[3] |
| In Vivo Efficacy in Colon Cancer Xenograft Model (HCT-116 cells) | |
| Animal Model | Athymic nude mice[3][5] |
| Treatment Regimen | 1 or 10 mg/kg, 3 times a week for 25 days[3][5] |
| Tumor Growth Inhibition | > 60% relative to vehicle-treated group (P < 0.05)[3][5] |
| Effects on CAR T-Cell Therapy in Hepatocellular Carcinoma Models | |
| Effect on CD8+ CAR T-cells | Improved proliferation and persistence[6][7][8][9][10] |
| Combined Treatment Outcome | Enhanced tumor growth inhibition compared to CAR T-cells alone[6][7][8][9][10] |
| Mechanism | Augmentation of central memory CD8+ T cells[6][8][9] |
| Effects on IL-2 Based Therapy in Ovarian Cancer Xenograft Model (OVCAR3 cells) | |
| Effect on NK-92MI cells | Enhanced infiltration into tumors[5][11][12] |
| Combined Treatment Outcome | Improved antitumor effects and extended survival[11] |
| Cytokine Production | Increased production of IFN-γ and TNF-α[11][12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Kinase Assay
To assess the inhibitory effect of this compound on TOPK and other kinases, a standard in vitro kinase assay is performed.
-
Reaction Setup: The reaction is carried out in a 40 µL volume containing a reaction buffer, the active kinase (e.g., TOPK, ERK1, JNK1, or p38), its specific substrate (e.g., histone H3 for TOPK), and 10 µCi of [γ-³²P]ATP.[4]
-
Inhibitor Addition: this compound is added at various concentrations (e.g., 0.5, 1, 2, 5 µM).[4]
-
Incubation: The reaction mixture is incubated at room temperature for 30 minutes.[4]
-
Reaction Termination: The reaction is stopped by adding 10 µL of protein loading buffer.[4]
-
Analysis: The reaction products are separated by SDS-PAGE. The incorporation of ³²P into the substrate is visualized by autoradiography and quantified to determine the kinase activity.
MTS Assay for Cell Proliferation
The effect of this compound on cancer cell proliferation is measured using the MTS assay.
-
Cell Seeding: Cancer cells (e.g., HCT-116) are seeded in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubated for 6 to 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 1, 2, 5 µM) for 1, 2, or 3 days.[4]
-
MTS Reagent Addition: After the incubation period, 20 µL of CellTiter 96 AQueous One Solution Reagent is added to each well.[4]
-
Incubation: The plate is incubated for 1 to 4 hours at 37°C in a 5% CO₂ incubator.[4]
-
Absorbance Measurement: The absorbance is measured at 490-492 nm using a 96-well plate reader.[4] The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis for Apoptosis Markers
To investigate the induction of apoptosis, the expression levels of key proteins are analyzed by Western blotting.
-
Cell Lysis: Cancer cells treated with this compound are harvested and lysed to extract total proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for p53, cleaved caspase-7, and cleaved PARP.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Colon Cancer Xenograft Mouse Model
The in vivo anti-tumor activity of this compound is evaluated using a xenograft mouse model.
-
Cell Implantation: Human colon cancer cells (e.g., HCT-116) are suspended in a suitable medium (e.g., PBS/Matrigel) and injected subcutaneously into the flank of athymic nude mice.[3][5][6]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. This compound is administered (e.g., intraperitoneally) at specified doses (e.g., 1 or 10 mg/kg) on a defined schedule (e.g., three times a week).[3][5] The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers, calculated with the formula: Volume = (width)² x length/2.[3]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be further analyzed by immunohistochemistry or Western blotting.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: this compound inhibits TOPK, leading to reduced cell proliferation and induced apoptosis.
Caption: A typical preclinical evaluation workflow for a targeted inhibitor like this compound.
References
- 1. Novel TOPK inhibitor this compound effectively suppresses colon cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model [bio-protocol.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mouse models of colon cancer and xenograft implantation of trkc-shRNA cells [bio-protocol.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The TOPK Inhibitor this compound Enhances CAR T-cell Therapy of Hepatocellular Carcinoma by Upregulating Memory T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The TOPK Inhibitor this compound Enhances CAR T-cell Therapy of Hepatocellular Carcinoma by Upregulating Memory T Cells [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. Small-molecule inhibitor this compound improves NK-92MI cell infiltration into ovarian tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
HI-TOPK-032: A Technical Whitepaper on the Discovery and Preclinical Development of a Novel TOPK Inhibitor
Abstract
This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of HI-TOPK-032, a novel small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK). TOPK is a serine-threonine kinase that is frequently overexpressed in various human cancers and plays a pivotal role in tumor progression, making it a compelling target for cancer therapy. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Introduction
T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a member of the mitogen-activated protein kinase kinase (MAPKK) family. Its expression is significantly elevated in a wide range of malignancies, including colorectal, breast, and lung cancer, while remaining low in most normal adult tissues. This differential expression pattern positions TOPK as an attractive target for the development of selective cancer therapeutics. TOPK is implicated in numerous cellular processes that are fundamental to cancer development and progression, such as cell proliferation, survival, and the evasion of apoptosis. It exerts its oncogenic functions through the activation of downstream signaling cascades, including the ERK, JNK, and p38 MAPK pathways. The development of specific inhibitors, such as this compound, represents a promising strategy to counteract the effects of TOPK overexpression in cancer.
Discovery of this compound
This compound was identified as a potent TOPK inhibitor following the screening of a library of 36 drug candidates. The screening was conducted using an in vitro kinase assay designed to measure the direct inhibitory effect of the compounds on TOPK's enzymatic activity. This compound emerged from this screen as a lead compound for further investigation.
Mechanism of Action
This compound functions as a direct inhibitor of TOPK's kinase activity. By blocking TOPK, this compound modulates downstream signaling pathways that are crucial for the survival and proliferation of cancer cells.
The primary molecular consequences of TOPK inhibition by this compound include:
-
Suppression of the ERK-RSK Signaling Pathway: this compound leads to a reduction in the phosphorylation of both ERK and its downstream effector, RSK. This attenuates a key signaling axis that promotes cancer cell growth and survival.[1]
-
Induction of Apoptosis: The compound triggers programmed cell death in cancer cells by modulating the expression and activity of critical apoptotic regulators. Specifically, it enhances the expression of the p53 tumor suppressor and promotes the cleavage of both caspase-7 and poly(ADP-ribose) polymerase (PARP).[1]
The signaling cascade influenced by this compound is depicted in the following diagram:
Caption: Signaling pathway targeted by this compound.
Quantitative Data
The tables below provide a summary of the in vitro and in vivo potency and efficacy of this compound.
Table 1: In Vitro Kinase Inhibitory Profile of this compound
| Target Kinase | IC50 Value | Notes | Reference |
| TOPK | ~2 µM | [2] | |
| TOPK | 1.241 µM | In Daoy medulloblastoma cells | [3] |
| TOPK | 1.335 µM | In D341 medulloblastoma cells | [3] |
| Chk1 | 9.6 µM | [2] | |
| MEK1 | 40% inhibition at 5 µM | [2] | |
| ERK1, JNK1, p38 | No significant effect at 2 µM | [2] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Cell Line | Animal Model | Treatment Dose | Treatment Schedule | Tumor Growth Inhibition | Reference |
| HCT-116 | Athymic nude mice | 1 mg/kg and 10 mg/kg | 3 times per week for 25 days | >60% | [4][5] |
Experimental Protocols
This section details the methodologies for the key experiments conducted during the preclinical evaluation of this compound.
In Vitro Kinase Assay
This assay was employed to quantify the inhibitory activity of this compound against TOPK and to assess its selectivity against other kinases.
Materials:
-
Recombinant active kinases (TOPK, ERK1, JNK1, p38)
-
Kinase-specific substrates (e.g., Histone H3 for TOPK)
-
[γ-³²P]ATP (10 μCi)
-
Kinase Reaction Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 10 mM MnCl₂, 1 mM DTT
-
This compound (various concentrations)
-
SDS-PAGE system
-
Autoradiography films or a phosphorimager
Protocol:
-
A 40 µL reaction mixture is prepared containing the kinase reaction buffer, the specific kinase, and its corresponding substrate.
-
This compound is introduced into the reaction mixture at a range of final concentrations.
-
The kinase reaction is initiated by the addition of 10 μCi of [γ-³²P]ATP.
-
The reaction is allowed to proceed for 30 minutes at room temperature.
-
The reaction is terminated by the addition of 10 µL of SDS-PAGE loading buffer.
-
The reaction products are resolved by SDS-PAGE.
-
The gel is dried, and the degree of substrate phosphorylation is quantified by autoradiography.
Cell Viability (MTS) Assay
This assay was utilized to evaluate the dose-dependent effect of this compound on the proliferation of cancer cells.
Materials:
-
HCT-116 human colorectal carcinoma cells
-
96-well microplates
-
This compound (various concentrations)
-
CellTiter 96 AQueous One Solution Reagent (MTS)
-
A multi-well spectrophotometer
Protocol:
-
HCT-116 cells are seeded into 96-well plates at a density of 1 x 10³ cells per well and are allowed to adhere for 24 hours.
-
The cell culture medium is replaced with fresh medium containing various concentrations of this compound.
-
Following an incubation period of 24, 48, or 72 hours, 20 µL of the MTS reagent is added to each well.
-
The plates are incubated for 1 to 4 hours at 37°C.
-
The absorbance at 490 nm is measured using a microplate reader.
-
The percentage of cell viability is determined by normalizing the absorbance values of treated cells to those of untreated control cells.
In Vivo Colon Cancer Xenograft Study
This animal model was used to assess the in vivo anti-tumor activity of this compound.
References
HI-Topk-032: A Selective TOPK Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a serine-therionine kinase that has emerged as a compelling target in oncology. Overexpressed in a variety of human cancers, including colorectal, breast, and lung cancer, TOPK plays a pivotal role in tumorigenesis, regulating key cellular processes such as proliferation, apoptosis, and inflammation.[1][2] Its preferential expression in malignant tissues over normal tissues positions TOPK as an attractive target for the development of selective cancer therapeutics. HI-Topk-032 has been identified as a novel, potent, and specific small molecule inhibitor of TOPK, demonstrating significant anti-tumor activity in preclinical models. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy, and detailed experimental protocols for its evaluation.
Core Concepts
This compound: Mechanism of Action
This compound exerts its anti-tumor effects through the direct inhibition of TOPK kinase activity.[1][2] By binding to the ATP-binding site of TOPK, this compound blocks the phosphorylation of downstream substrates, thereby interfering with critical signaling pathways involved in cancer cell proliferation and survival.[3] The inhibition of TOPK by this compound leads to the downregulation of the ERK-RSK signaling cascade, a key pathway in cell growth and differentiation.[1][2][4] Furthermore, this compound induces apoptosis in cancer cells by modulating the expression of key regulatory proteins, including an increase in the tumor suppressor p53 and the activation of caspase-7 and PARP.[1][2][4]
Preclinical Efficacy
In vitro studies have demonstrated the potent and selective activity of this compound. It effectively suppresses the proliferation of various cancer cell lines, particularly those with high TOPK expression. Moreover, in vivo studies using a colon cancer xenograft model have shown that administration of this compound significantly inhibits tumor growth.[3]
Data Presentation
Table 1: In Vitro Kinase Selectivity of this compound
| Kinase | IC50 / % Inhibition | Concentration |
| TOPK | ~2 µM | |
| MEK1 | 40% Inhibition | 5 µM[3] |
| ERK1 | No significant effect | |
| JNK1 | No significant effect | |
| p38 | No significant effect |
Table 2: In Vivo Efficacy of this compound in a Colon Cancer Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition |
| Vehicle Control | - | - |
| This compound | 1 mg/kg | >60% |
| This compound | 10 mg/kg | >60% |
Experimental Protocols
In Vitro TOPK Kinase Assay
This protocol outlines the procedure for determining the in vitro inhibitory activity of this compound against TOPK kinase.
Materials:
-
Recombinant active TOPK enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2 µM ATP)
-
Substrate (e.g., myelin basic protein)
-
[γ-³²P]ATP
-
This compound
-
SDS-PAGE apparatus
-
Phosphorimager
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant TOPK enzyme, and the desired concentration of this compound.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding the substrate and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate using a phosphorimager.
-
Quantify the band intensity to determine the extent of inhibition.
Cell Viability (MTS) Assay
This protocol describes the use of the MTS assay to assess the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line (e.g., HCT-116)
-
Cell culture medium and supplements
-
96-well plates
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 48 or 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Colon Cancer Xenograft Model
This protocol details the establishment and use of a colon cancer xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Colon cancer cells (e.g., HCT-116)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of colon cancer cells (e.g., 5 x 10⁶ cells in 100 µL of media, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to the desired dosing schedule and route (e.g., intraperitoneal injection).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = (length x width²)/2).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Mandatory Visualizations
Caption: TOPK Signaling Pathway and the inhibitory action of this compound.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Novel TOPK inhibitor this compound effectively suppresses colon cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
The Role of HI-Topk-032 in the Induction of Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HI-Topk-032, a novel and specific inhibitor of T-LAK cell-originated protein kinase (TOPK), has emerged as a promising small molecule for cancer therapy. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound induces apoptosis in cancer cells. Through the inhibition of TOPK, this compound modulates critical signaling pathways, including the p53, ERK-RSK, and JNK/p38 MAPK pathways, leading to cell cycle arrest and programmed cell death. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the signaling cascades to serve as a comprehensive resource for researchers and drug development professionals in the field of oncology.
Introduction
T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a serine/threonine kinase that is frequently overexpressed in a wide range of human cancers, while exhibiting minimal expression in normal tissues.[1] Its role in tumorigenesis is multifaceted, contributing to cell proliferation, inflammation, and the inhibition of apoptosis.[2] Consequently, TOPK represents a compelling target for the development of novel anticancer therapeutics. This compound has been identified as a potent and specific inhibitor of TOPK, demonstrating significant anti-tumor activity both in vitro and in vivo.[2] This guide focuses on the core mechanism of this compound's efficacy: the induction of apoptosis.
Mechanism of Action: Apoptosis Induction
This compound primarily induces apoptosis through the modulation of several key signaling pathways. By inhibiting the kinase activity of TOPK, it initiates a cascade of events that culminate in programmed cell death.
Activation of the p53 Signaling Pathway
A primary mechanism of this compound-induced apoptosis is the activation of the p53 tumor suppressor pathway. Inhibition of TOPK leads to an increased abundance of p53 protein.[2][3] Activated p53 then transcriptionally upregulates its downstream targets, including the pro-apoptotic BH3-only proteins PUMA and NOXA.[3] This cascade ultimately leads to the activation of executioner caspases, such as caspase-7, and the subsequent cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[2][3]
Inhibition of the ERK-RSK Signaling Pathway
This compound has been shown to reduce the phosphorylation of extracellular signal-regulated kinase (ERK) and ribosomal s6 kinase (RSK).[2][3] The ERK-RSK pathway is a critical component of the MAPK signaling cascade that promotes cell survival and proliferation. By inhibiting this pathway, this compound shifts the cellular balance towards apoptosis.
Induction of Oxidative Stress and Activation of the JNK/p38 MAPK Pathway
Treatment with this compound can lead to the accumulation of reactive oxygen species (ROS) within cancer cells.[1] This increase in oxidative stress triggers the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[1] Both JNK and p38 are stress-activated kinases that play a crucial role in mediating apoptotic cell death in response to various cellular stresses.
Quantitative Data
The following tables summarize the quantitative data regarding the efficacy of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| HCT-116 | Colon Carcinoma | Not explicitly stated, but significant growth inhibition observed at 1, 2, and 5 µM.[3] | [3] |
| LoVo | Colon Carcinoma | Not explicitly stated, but apoptosis induced by Artonin E, which acts on the same pathway.[4] | |
| HT-29 | Colon Carcinoma | Not explicitly stated, but used in studies with metformin and ribavirin.[5] | |
| OVCAR3 | Ovarian Cancer | Not explicitly stated, but this compound enhances NK-92MI cell infiltration.[6][7] | [6][7] |
Note: Specific IC50 values for this compound are not consistently reported across the reviewed literature. The provided information reflects the concentrations at which significant biological effects were observed.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for studying this compound-induced apoptosis.
Caption: this compound Signaling Pathway for Apoptosis Induction.
Caption: General Experimental Workflow for Studying this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound-induced apoptosis.
Cell Culture and Treatment
-
Cell Lines: HCT-116 (human colon carcinoma) and other relevant cancer cell lines are cultured in McCoy's 5A medium or other appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations (e.g., 1, 2, 5 µM). Control cells are treated with an equivalent amount of DMSO.
Cell Viability Assay (MTS Assay)
-
Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^3 cells per well and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours).
-
MTS Reagent: After treatment, 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) is added to each well.
-
Incubation: The plates are incubated for 1-4 hours at 37°C.
-
Measurement: The absorbance at 490 nm is measured using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Preparation: Cells are seeded in 6-well plates and treated with this compound. After treatment, both floating and adherent cells are collected.
-
Washing: The collected cells are washed twice with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., TOPK, p53, cleaved caspase-7, cleaved PARP, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and β-actin as a loading control).
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Reactive Oxygen Species (ROS) Detection
-
Cell Preparation: Cells are seeded in 96-well black plates or on coverslips and treated with this compound.
-
Staining: Cells are incubated with 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) or a similar ROS-sensitive probe for 30 minutes at 37°C.
-
Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or visualized using a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.
Conclusion
This compound represents a promising therapeutic agent that effectively induces apoptosis in cancer cells through a multi-pronged mechanism. By inhibiting TOPK, it activates the p53 pathway, suppresses the pro-survival ERK-RSK pathway, and induces oxidative stress, leading to the activation of the JNK/p38 MAPK pathway. The convergence of these signaling events culminates in the activation of the apoptotic cascade. The detailed protocols and pathway diagrams provided in this guide offer a valuable resource for further investigation into the therapeutic potential of this compound and the development of novel TOPK-targeted cancer therapies. Further research is warranted to fully elucidate the quantitative aspects of its efficacy across a broader range of malignancies and to translate these promising preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel TOPK inhibitor this compound effectively suppresses colon cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinase inhibitor this compound enhances cell-based IL-2 therapy | BioWorld [bioworld.com]
- 7. Small-molecule inhibitor this compound improves NK-92MI cell infiltration into ovarian tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Targets of HI-Topk-032
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the molecular targets of HI-Topk-032, a potent and specific inhibitor of T-LAK cell-originated protein kinase (TOPK). The information presented herein is intended to support further research and drug development efforts centered on this compound and its therapeutic potential.
Executive Summary
This compound is a small molecule inhibitor that primarily targets the serine-threonine kinase TOPK, also known as PDZ-binding kinase (PBK). As an ATP-competitive inhibitor, this compound has demonstrated significant anti-neoplastic properties in preclinical studies. Its mechanism of action involves the direct inhibition of TOPK kinase activity, leading to the modulation of several downstream signaling pathways crucial for cancer cell proliferation, survival, and apoptosis. This document outlines the kinase selectivity profile of this compound, details the experimental protocols used to validate its targets, and visualizes the key signaling pathways it affects.
Kinase Selectivity Profile of this compound
This compound exhibits a high degree of selectivity for its primary target, TOPK. In vitro kinase assays have been instrumental in defining its inhibitory activity against a panel of kinases. The quantitative data underscores its potency and specificity.
| Kinase Target | IC50 Value | Notes |
| TOPK (PBK) | 2 µM | Primary Target |
| MEK1 | >5 µM | Approximately 40% inhibition observed at a concentration of 5 µM.[1][2] |
| ERK1 | No significant inhibition | Tested at concentrations up to 5 µM.[1][3][4][5] |
| JNK1 | No significant inhibition | Tested at concentrations up to 5 µM.[1][3][4][5] |
| p38 | No significant inhibition | Tested at concentrations up to 5 µM.[1][3][4][5] |
Core Signaling Pathways Modulated by this compound
The inhibition of TOPK by this compound instigates a cascade of downstream effects, primarily impacting the ERK-RSK and p53 signaling pathways, which are pivotal in cell cycle regulation and apoptosis.
Inhibition of the ERK-RSK Signaling Pathway
TOPK is known to be an upstream activator of the MAPK/ERK pathway. By inhibiting TOPK, this compound effectively reduces the phosphorylation and subsequent activation of ERK and its downstream effector, RSK.[1][3][4][5] This blockade of a key pro-proliferative pathway contributes significantly to the anti-cancer effects of the compound.
Activation of the p53 Tumor Suppressor Pathway
This compound treatment leads to an increased abundance of the tumor suppressor protein p53.[1][3][4] Mechanistically, TOPK has been shown to interact with the DNA-binding domain of p53, thereby suppressing its function.[6] By inhibiting TOPK, this compound relieves this suppression, leading to p53 stabilization and activation. This, in turn, promotes the transcription of p53 target genes, such as p21, which induces cell cycle arrest, and other pro-apoptotic factors.[6]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the targets and effects of this compound.
In Vitro Kinase Assay
This assay is designed to measure the direct inhibitory effect of this compound on the kinase activity of TOPK and other kinases.
Materials:
-
Active TOPK, ERK1, JNK1, p38, and MEK1 kinases
-
Specific peptide or protein substrates for each kinase (e.g., myelin basic protein for TOPK)
-
[γ-³²P]ATP (10 μCi)
-
Kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2.5 mM EGTA, 0.01% Brij-35)
-
This compound dissolved in DMSO
-
SDS-PAGE apparatus and reagents
-
Phosphorimager
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixtures.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 30 minutes.
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Quantify the incorporation of ³²P into the substrate using a phosphorimager to determine the kinase activity and the inhibitory effect of this compound.
Anchorage-Independent Cell Growth Assay (Soft Agar Assay)
This assay assesses the effect of this compound on the tumorigenic potential of cancer cells by measuring their ability to grow in a semi-solid medium.
Materials:
-
HCT-116 colon cancer cells
-
McCoy's 5A medium supplemented with 10% FBS
-
Agarose
-
6-well plates
-
This compound dissolved in DMSO
Procedure:
-
Prepare a base layer of 0.6% agarose in complete medium in each well of a 6-well plate and allow it to solidify.
-
Trypsinize and count HCT-116 cells.
-
Resuspend the cells in complete medium containing 0.3% agarose at a density of 8 x 10³ cells/ml.
-
Add varying concentrations of this compound to the cell suspension.
-
Layer the cell-agarose mixture on top of the base layer.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 weeks, adding fresh medium with this compound every 3-4 days to prevent drying.
-
Stain the colonies with crystal violet and count them under a microscope.
Western Blot Analysis for Apoptosis Markers
This protocol details the detection of key apoptosis-related proteins in cells treated with this compound.
Materials:
-
HCT-116 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-cleaved caspase-7, anti-cleaved PARP, anti-p-ERK, anti-p-RSK, and anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Culture HCT-116 cells and treat them with various concentrations of this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C. Recommended dilutions are typically 1:1000.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Efficacy
The anti-tumor activity of this compound has been confirmed in a colon cancer xenograft model.
| Animal Model | Cell Line | Treatment | Dosing Schedule | Tumor Growth Inhibition |
| Athymic nude mice | HCT-116 | Vehicle, 1 mg/kg this compound, 10 mg/kg this compound | Intraperitoneal injection, 3 times a week for 25 days | >60% inhibition with both 1 and 10 mg/kg doses.[1] |
Conclusion
This compound is a selective and potent inhibitor of TOPK that demonstrates significant anti-cancer activity in preclinical models. Its mechanism of action is centered on the inhibition of TOPK kinase activity, which leads to the suppression of the pro-proliferative ERK-RSK pathway and the activation of the p53 tumor suppressor pathway, ultimately resulting in decreased cell proliferation and increased apoptosis. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound.
References
- 1. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]
- 2. Plk1-mediated Phosphorylation of Topors Regulates p53 Stability [ouci.dntb.gov.ua]
- 3. Inhibiting ALK-TOPK signaling pathway promotes cell apoptosis of ALK-positive NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 5. researchgate.net [researchgate.net]
- 6. PBK/TOPK interacts with the DBD domain of tumor suppressor p53 and modulates expression of transcriptional targets including p21 [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on HI-Topk-032 in Ovarian Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary research on HI-Topk-032, a novel small-molecule inhibitor, in the context of ovarian cancer. This document synthesizes available data on its mechanism of action, efficacy in preclinical models, and the experimental methodologies employed in these foundational studies.
Executive Summary
This compound has emerged as a promising agent in preclinical studies for ovarian cancer, primarily through its ability to enhance the anti-tumor activity of natural killer (NK) cells. Research indicates that this compound, an inhibitor of T-LAK cell-originated protein kinase (TOPK), potentiates the cytotoxic effects of NK-92MI cells against ovarian cancer cells. The proposed mechanism involves the increased secretion of key anti-tumor cytokines and enhanced degranulation of NK cells. In vivo studies have demonstrated that the combination of this compound and NK-92MI cells can lead to prolonged survival in murine models of ovarian cancer, with a favorable safety profile. This guide provides a detailed examination of these findings to support further research and development efforts.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preliminary studies on this compound in ovarian cancer models.
Table 1: In Vitro Cytotoxicity of NK-92MI Cells with this compound against Ovarian Cancer Cell Lines
| Ovarian Cancer Cell Line | Treatment Group | This compound Concentration (µM) | Inhibition Ratio (%) |
| SKOV3Luc | NK-92MI + this compound | 1 | Statistically significant increase vs. NK-92MI alone |
| OVCAR3Luc | NK-92MI + this compound | 1 | Statistically significant increase vs. NK-92MI alone |
Data extracted from bioluminescence imaging results presented in published research. Specific percentages were not provided in the available materials.
Table 2: Cytokine Secretion by NK-92MI Cells Co-cultured with Ovarian Cancer Cells [1]
| Ovarian Cancer Cell Line | Effector:Target Ratio | Treatment | IFN-γ Secretion (pg/mL) | TNF-α Secretion (pg/mL) |
| OVCAR3Luc | 1:1 | NK-92MI + this compound | Increased vs. control | Increased vs. control |
| OVCAR3Luc | 5:1 | NK-92MI + this compound | Increased vs. control | Increased vs. control |
| OVCAR3Luc | 10:1 | NK-92MI + this compound | Increased vs. control | Increased vs. control |
| SKOV3Luc | 1:1 | NK-92MI + this compound | Increased vs. control | Increased vs. control |
| SKOV3Luc | 5:1 | NK-92MI + this compound | Increased vs. control | Increased vs. control |
| SKOV3Luc | 10:1 | NK-92MI + this compound | Increased vs. control | Increased vs. control |
Qualitative representation based on graphical data from the primary study. Exact numerical values were not available in the abstract.
Table 3: In Vivo Efficacy of this compound in Combination with NK-92MI Cells in an OVCAR3Luc Xenograft Model
| Treatment Group | Outcome | Result |
| This compound + NK-92MI | Survival | Significantly extended survival compared to control groups[2][3][4] |
| This compound | Safety Profile | Favorable, with no significant side effects noted in mice[2][3][4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways affected by this compound and the workflows of key experiments.
Caption: Proposed mechanism of this compound in enhancing NK cell-mediated cytotoxicity against ovarian cancer.
References
Methodological & Application
Application Notes and Protocols for HI-Topk-032 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
HI-Topk-032 is a potent and specific small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK). TOPK is a serine/threonine kinase that is overexpressed in a variety of human cancers and plays a crucial role in tumorigenesis, making it an attractive target for cancer therapy.[1] This document provides detailed protocols for performing in vitro kinase assays to evaluate the inhibitory activity of this compound against TOPK. Two common methods are described: a traditional radiometric assay using [γ-³²P]ATP and a non-radioactive, luminescence-based ADP-Glo™ Kinase Assay.
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect by occupying the ATP-binding site of TOPK.[2] This prevents the transfer of phosphate from ATP to downstream substrates, thereby blocking the kinase's activity. The TOPK signaling pathway is involved in critical cellular processes, including cell cycle regulation, apoptosis, and the MAPK/ERK pathway. Inhibition of TOPK by this compound has been shown to reduce the phosphorylation of downstream effectors such as ERK and RSK, and to induce apoptosis through the regulation of p53, cleaved caspase-7, and cleaved PARP.[2][3]
TOPK Signaling Pathway
Caption: TOPK signaling cascade and the inhibitory action of this compound.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (µM) | Comments | Reference |
| TOPK | ~2 | Potent inhibition | [4] |
| MEK1 | >5 | ~40% inhibition at 5 µM | [2] |
| ERK1 | >5 | Little to no effect | [1][2] |
| JNK1 | >5 | Little to no effect | [1][2] |
| p38 | >5 | Little to no effect | [1][2] |
| Chk1 | 9.6 | Moderate inhibition | [4] |
Experimental Protocols
Two alternative protocols are provided for determining the in vitro kinase activity of TOPK and the inhibitory potential of this compound.
Protocol 1: Radiometric [γ-³²P]ATP Filter Binding Assay
This protocol is a traditional and highly sensitive method for measuring kinase activity by quantifying the incorporation of a radiolabeled phosphate group onto a substrate.
Materials and Reagents
-
Recombinant human TOPK enzyme
-
Myelin Basic Protein (MBP) as a generic kinase substrate[4][5]
-
This compound
-
[γ-³²P]ATP (10 mCi/mL)
-
Kinase Reaction Buffer (2X): 40 mM HEPES (pH 7.4), 20 mM MgCl₂, 20 mM MnCl₂, 2 mM DTT
-
ATP (10 mM stock)
-
0.75% Phosphoric Acid
-
Acetone
-
P81 phosphocellulose paper
-
Scintillation vials and scintillation cocktail
-
Microcentrifuge tubes
-
Water bath or incubator
-
Scintillation counter
Experimental Workflow
Caption: Workflow for the radiometric in vitro kinase assay.
Procedure
-
Prepare Kinase Reaction Mix:
-
In a microcentrifuge tube, prepare the reaction mixture in a final volume of 40 µL.
-
Add 20 µL of 2X Kinase Reaction Buffer.
-
Add recombinant TOPK enzyme (e.g., 50-100 ng). The optimal amount should be determined empirically.
-
Add Myelin Basic Protein (MBP) substrate to a final concentration of 0.5 mg/mL.[4]
-
Add this compound to the desired final concentration (e.g., in a dose-response curve from 0.01 to 10 µM). For the control, add an equivalent volume of DMSO.
-
Add dH₂O to bring the volume to 30 µL.
-
-
Initiate Kinase Reaction:
-
Add 10 µL of a mix of [γ-³²P]ATP (e.g., 10 µCi) and unlabeled ATP (to a final concentration of 100 µM) to each reaction tube to initiate the reaction.
-
-
Incubation:
-
Incubate the reaction tubes at 30°C for 30 minutes.
-
-
Stop Reaction and Substrate Capture:
-
After incubation, spot 25 µL of each reaction mixture onto a 2 cm x 2 cm P81 phosphocellulose paper square.[4]
-
-
Washing:
-
Quantification:
-
Air dry the P81 paper squares.
-
Place each square in a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the kinase activity by measuring the amount of ³²P incorporated into the MBP substrate.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.
-
Protocol 2: ADP-Glo™ Kinase Assay (Luminescence-Based)
This is a non-radioactive, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. The luminescent signal is proportional to the amount of ADP generated and therefore to the kinase activity.
Materials and Reagents
-
Recombinant human TOPK enzyme
-
Myelin Basic Protein (MBP)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
ATP
-
-
Kinase Reaction Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Experimental Workflow
Caption: Workflow for the ADP-Glo™ in vitro kinase assay.
Procedure
-
Prepare Reagents:
-
Thaw all reagents and equilibrate to room temperature.
-
Prepare a stock solution of this compound in DMSO and create a serial dilution series.
-
-
Set up Kinase Reaction:
-
In a white-walled multiwell plate, set up the kinase reactions in a total volume of 5 µL per well.
-
Add 2 µL of TOPK enzyme and 2 µL of MBP/ATP mixture. The final concentrations should be optimized, but a starting point could be 25-50 ng of TOPK and 0.2-0.5 mg/mL MBP with 50 µM ATP.
-
Add 1 µL of this compound at various concentrations or DMSO for the control.
-
-
Kinase Reaction Incubation:
-
Incubate the plate at room temperature for 60 minutes.
-
-
Stop Kinase Reaction and Deplete ATP:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
ADP Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides the luciferase and luciferin to produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Measure Luminescence:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the log concentration of the inhibitor.
-
These protocols provide robust methods for evaluating the in vitro inhibitory activity of this compound against TOPK. The choice between the radiometric and the ADP-Glo™ assay will depend on laboratory capabilities and safety considerations. Both methods, when properly optimized, will yield reliable and reproducible data for the characterization of this and other TOPK inhibitors.
References
Application Notes and Protocols for HI-Topk-032 in HCT-116 Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
HI-Topk-032 is a potent and specific inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PBK (PDZ-binding kinase). TOPK is a serine-threonine kinase that is frequently overexpressed in various human cancers, including colorectal cancer, and its activity is correlated with poor prognosis. The HCT-116 cell line, derived from a human colorectal carcinoma, is a widely used model in cancer research. These application notes provide detailed protocols for utilizing this compound to study its effects on HCT-116 cell proliferation, apoptosis, and the underlying signaling pathways.
Mechanism of Action
This compound functions by directly inhibiting the kinase activity of TOPK.[1][2] In HCT-116 cells, which express high levels of phosphorylated TOPK, this inhibition leads to downstream effects on the RAS/RAF/MEK/ERK signaling pathway.[3] Specifically, treatment with this compound results in reduced phosphorylation of ERK and its direct substrate, RSK.[2][3] This cascade ultimately leads to an increase in the abundance of the tumor suppressor protein p53, triggering apoptosis through the activation of caspase-7 and subsequent cleavage of poly(ADP-ribose) polymerase (PARP).[2][3][4]
Signaling Pathway of this compound in HCT-116 Cells
Caption: this compound inhibits TOPK, leading to suppression of the p-ERK/p-RSK axis and activation of p53-mediated apoptosis.
Data Presentation
The following tables summarize the quantitative data regarding the treatment of HCT-116 cells with this compound for various in vitro assays.
| Cell Viability (MTS Assay) | ||
| Parameter | Value | Reference |
| Cell Line | HCT-116 | |
| Treatment Concentrations | 1, 2, 5 µM | |
| Incubation Time | 24, 48, 72 hours | |
| Result | Dose-dependent decrease in cell viability | [3] |
| Apoptosis (DNA Fragmentation Assay) | ||
| Parameter | Value | Reference |
| Cell Line | HCT-116 | [3] |
| Treatment Concentrations | Dose-dependent (effective range likely 1-5 µM) | [3] |
| Incubation Time | 72 hours | [3] |
| Result | Increased DNA fragmentation indicative of apoptosis | [3] |
| Western Blot Analysis | ||
| Parameter | Value | Reference |
| Cell Line | HCT-116 | [3] |
| Treatment Concentrations | Dose-dependent (effective range likely 1-5 µM) | [3] |
| Incubation Time | 24 hours | [3] |
| Result | Decreased p-ERK, p-RSK; Increased p53, cleaved Caspase-7, cleaved PARP | [2][3] |
| Anchorage-Independent Growth (Soft Agar Assay) | ||
| Parameter | Value | Reference |
| Cell Line | HCT-116 | [3] |
| Treatment Concentrations | Dose-dependent | [3] |
| Incubation Time | 3 weeks | [1] |
| Result | Strong suppression of colony formation | [3] |
Experimental Protocols
HCT-116 Cell Culture
Materials:
-
HCT-116 cell line
-
McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[5]
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Culture HCT-116 cells in T-75 flasks with McCoy's 5A complete medium.[5]
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.[6]
-
When cells reach 70-90% confluency, subculture them.[7]
-
Aspirate the medium and wash the cell monolayer once with PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete medium and collect the cell suspension.
-
Centrifuge at 1500 rpm for 5 minutes.[7]
-
Discard the supernatant, resuspend the cell pellet in fresh medium, and seed into new flasks at a recommended seeding density of 2 x 10⁴ cells/cm².[6]
Cell Viability (MTS) Assay
Materials:
-
HCT-116 cells
-
This compound (stock solution in DMSO)
-
Complete McCoy's 5A medium
-
96-well clear-bottom plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution)
Protocol:
-
Seed HCT-116 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium to achieve final concentrations of 1, 2, and 5 µM. Also prepare a vehicle control (DMSO) at the highest concentration used for the drug.
-
Remove the medium from the wells and add 100 µL of the medium containing the respective concentrations of this compound or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTS reagent to each well.[3]
-
Incubate for 1-4 hours at 37°C until a color change is apparent.
-
Measure the absorbance at 490-492 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
MTS Assay Workflow
Caption: Workflow for assessing HCT-116 cell viability after this compound treatment using the MTS assay.
Apoptosis Assay (DNA Fragmentation)
Materials:
-
Treated and control HCT-116 cells
-
Lysis buffer (10 mM Tris pH 7.4, 5 mM EDTA, 0.2% Triton X-100)
-
RNase A (DNase-free)
-
Proteinase K
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Ethanol and 3M Sodium Acetate
-
Agarose and Tris-acetate-EDTA (TAE) buffer
-
DNA loading dye
-
Ethidium bromide or other DNA stain
Protocol:
-
Culture HCT-116 cells in 6-well plates and treat with this compound (e.g., 5 µM) or vehicle for 72 hours.[3]
-
Harvest cells, including any floating cells, and pellet by centrifugation.
-
Lyse the cell pellet in a detergent-based buffer on ice for 30 minutes.
-
Centrifuge at high speed (e.g., 27,000 x g) for 30 minutes to separate fragmented DNA (in supernatant) from intact chromatin (in pellet).
-
Transfer the supernatant to a new tube.
-
Precipitate the DNA using ethanol and sodium acetate, typically overnight at -20°C or for 1 hour at -80°C.
-
Centrifuge to pellet the DNA, wash with 70% ethanol, and air-dry the pellet.
-
Resuspend the DNA in a buffer containing RNase A and incubate for 1 hour at 37°C.
-
Add Proteinase K and incubate for another 1-2 hours at 50°C to digest proteins.
-
Purify the DNA using a phenol:chloroform extraction followed by ethanol precipitation.
-
Resuspend the final DNA pellet in a small volume of TE buffer.
-
Add DNA loading dye and run the samples on a 1.5-2% agarose gel containing ethidium bromide.
-
Visualize the DNA under UV light. A characteristic "ladder" of DNA fragments indicates apoptosis.
Western Blot Analysis
Materials:
-
Treated and control HCT-116 cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-RSK, anti-RSK, anti-p53, anti-cleaved caspase-7, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
Plate HCT-116 cells and treat with this compound (e.g., 1-5 µM) or vehicle for 24 hours.[3]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-actin is commonly used as a loading control.
References
- 1. Soft agar colony formation assay [bio-protocol.org]
- 2. scribd.com [scribd.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: HI-Topk-032 Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental design for utilizing the HI-Topk-032 xenograft model, a valuable tool in preclinical cancer research for evaluating the efficacy of TOPK inhibitors. The protocols outlined below are based on established methodologies for studying the antitumor effects of this compound in a colon cancer xenograft model.[1][2]
Core Concepts
T-LAK cell-originated protein kinase (TOPK) is a serine-threonine kinase that plays a crucial role in various cellular processes, including cell growth, apoptosis, and inflammation.[1][2] Its overexpression is observed in numerous cancers, making it a promising therapeutic target.[3][4] this compound is a novel and specific inhibitor of TOPK that has demonstrated significant antitumor activity both in vitro and in vivo.[1][2][5] This document details the use of a xenograft model to assess the in vivo efficacy of this compound.
Data Presentation
Table 1: In Vivo Antitumor Efficacy of this compound in HCT-116 Xenograft Model
| Treatment Group | Dosage | Administration Frequency | Mean Tumor Volume Inhibition (%) | Reference |
| Vehicle Control | - | 3 times per week | 0% | [1] |
| This compound | 1 mg/kg | 3 times per week | >60% | [1][5] |
| This compound | 10 mg/kg | 3 times per week | >60% | [1][5] |
Table 2: Effects of this compound on Key Signaling Proteins in HCT-116 Xenograft Tumors
| Treatment Group | p-ERK | p-RSK | p53 | Reference |
| Vehicle Control | Baseline | Baseline | Baseline | [5] |
| This compound (1 mg/kg) | Markedly Inhibited | Markedly Inhibited | Strongly Induced | [5] |
| This compound (10 mg/kg) | Markedly Inhibited | Markedly Inhibited | Strongly Induced | [5] |
Experimental Protocols
Cell Culture
-
Cell Line: HCT-116 human colon carcinoma cells.
-
Culture Medium: McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Animal Model
-
Species: Athymic nude mice (e.g., BALB/c nude), 4-6 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
-
Housing: House mice in a specific pathogen-free (SPF) environment with ad libitum access to food and water.
Tumor Implantation
-
Cell Preparation: Harvest HCT-116 cells during the logarithmic growth phase. Wash the cells with serum-free medium and resuspend them in serum-free McCoy's 5A medium at a concentration of 1.5 × 10^7 cells/mL.[1]
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (1.5 × 10^6 cells) into the right flank of each mouse.[1]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length × Width²) / 2.
Drug Preparation and Administration
-
This compound Formulation: For in vivo studies, this compound can be formulated in a vehicle solution. A common method involves dissolving the compound in a mixture of PEG300, Tween-80, and saline.[5]
-
Treatment Groups:
-
Administration: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups. Administer the designated treatment via intraperitoneal (i.p.) or other appropriate route of injection three times a week for 25 days.[1]
Endpoint Analysis
-
Tumor Growth Inhibition: Continue monitoring tumor volume throughout the treatment period. The primary endpoint is the inhibition of tumor growth in the treated groups compared to the vehicle control group.
-
Euthanasia and Tumor Excision: At the end of the study (e.g., day 25 or when tumors in the control group reach a predetermined size), euthanize the mice.[1] Excise the tumors, weigh them, and either snap-freeze them in liquid nitrogen for molecular analysis or fix them in formalin for immunohistochemistry.
-
Western Blot Analysis: Homogenize a portion of the tumor tissue to extract proteins. Perform western blotting to analyze the expression levels of key proteins in the TOPK signaling pathway, such as total TOPK, phosphorylated TOPK, total ERK, phosphorylated ERK, total RSK, phosphorylated RSK, and p53.[1]
Visualizations
Caption: Experimental workflow for the this compound xenograft model.
Caption: Simplified signaling pathway of this compound action.
References
Application Notes and Protocols for HI-Topk-032 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
HI-Topk-032 is a potent and specific small-molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1][2] TOPK is a serine-threonine kinase that is overexpressed in various human cancers and plays a crucial role in tumorigenesis, cancer cell growth, and apoptosis.[1][2] this compound has been shown to suppress cancer growth by inhibiting the TOPK signaling pathway, leading to reduced proliferation and increased apoptosis in cancer cells.[1][3] These application notes provide recommended concentrations and detailed protocols for utilizing this compound in common cell-based assays.
Mechanism of Action
This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of TOPK.[1][3] This inhibition disrupts downstream signaling pathways, primarily the ERK-RSK phosphorylation cascade, which is critical for cell proliferation.[1][4] Furthermore, inhibition of TOPK by this compound has been shown to induce apoptosis through the regulation of key proteins such as p53, cleaved caspase-7, and cleaved PARP.[1][4]
Quantitative Data Summary
The effective concentration of this compound can vary depending on the cell line and the specific assay. The following table summarizes the reported concentrations and their observed effects.
| Cell Line | Assay Type | Concentration Range | Incubation Time | Observed Effect |
| HCT-116 (Colon Cancer) | Cell Proliferation (MTS) | 1, 2, 5 µM | 1, 2, or 3 days | Dose-dependent inhibition of cell growth.[5] |
| HCT-116 (Colon Cancer) | Anchorage-Independent Growth | Not specified | 3 weeks | Dose-dependent suppression of colony formation.[3] |
| HCT-116 (Colon Cancer) | Apoptosis (DNA Fragmentation) | Not specified | 72 hours | Induction of apoptosis.[3] |
| HCT-116 (Colon Cancer) | Western Blot | Not specified | 24 hours | Reduced phosphorylation of ERK and RSK.[3] |
| HaCaT (Keratinocytes) | Cell Viability | 0.1 - 1000 µM | 48 hours | 100% cell viability up to 10 µM.[6] |
| NHEK (Keratinocytes) | Cell Viability | 0.1 - 1000 µM | 48 hours | 100% cell viability up to 10 µM.[6] |
| H2228 (NSCLC) | Cell Proliferation (MTT) | Not specified | 72 hours | Inhibition of cell growth, synergistic effect with alectinib.[7] |
| Glioma Initiating Cells | Cell Viability | 5 µM | 10 days | Significant decrease in viability and sphere formation.[8] |
Experimental Protocols
Stock Solution Preparation
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For example, a 4 mg/mL stock solution can be prepared in 100% DMSO.[6] Subsequent dilutions should be made in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the cell culture does not exceed a level that affects cell viability (typically <0.1%).
Protocol 1: Cell Viability Assay (MTS/MTT)
This protocol is adapted from standard MTS and MTT assay procedures and is suitable for assessing the effect of this compound on cell proliferation.[5][9][10]
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTS or MTT reagent (e.g., CellTiter 96 AQueous One Solution)[5]
-
Solubilization solution (for MTT assay)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[5]
-
MTS/MTT Addition:
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Solubilization (MTT only): If using MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490-492 nm for MTS/MTT) using a plate reader.[5]
Protocol 2: Apoptosis Assay (Annexin V Staining)
This protocol outlines the detection of apoptosis by flow cytometry using Annexin V and Propidium Iodide (PI) staining.[11][12]
Materials:
-
6-well plates or T25 flasks
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) solution
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and allow them to attach overnight. Treat the cells with the desired concentrations of this compound and a vehicle control for the specified duration (e.g., 72 hours).[3]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant containing the floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes and resuspending the pellet in PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Protocol 3: Western Blot Analysis
This protocol is for assessing changes in protein expression and phosphorylation levels following treatment with this compound.[3]
Materials:
-
6-well plates or larger culture dishes
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-RSK, anti-RSK, anti-p53, anti-cleaved caspase-7, anti-cleaved PARP, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells and treat with this compound for the desired time (e.g., 24 hours).[3] After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system. Quantify the band intensities relative to the loading control.
References
- 1. Novel TOPK inhibitor this compound effectively suppresses colon cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Comprehensive Physicochemical Characterization, In Vitro Membrane Permeation, and In Vitro Human Skin Cell Culture of a Novel TOPK Inhibitor, this compound [mdpi.com]
- 7. Inhibiting ALK-TOPK signaling pathway promotes cell apoptosis of ALK-positive NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. jrmds.in [jrmds.in]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kumc.edu [kumc.edu]
Application Notes and Protocols for HI-Topk-032 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo use of HI-Topk-032, a potent and specific inhibitor of T-LAK cell–originated protein kinase (TOPK). These guidelines are intended for researchers in oncology and drug development to facilitate the design and execution of pre-clinical studies evaluating the therapeutic potential of this compound.
Introduction
This compound is a small molecule inhibitor that targets TOPK, a serine-threonine kinase overexpressed in various human cancers, including colon, ovarian, and liver cancer.[1] TOPK plays a crucial role in cell proliferation, apoptosis, and inflammation, making it an attractive target for cancer therapy.[2][3] this compound exerts its anti-tumor effects by inhibiting TOPK kinase activity, which subsequently leads to the reduction of ERK-RSK phosphorylation and the induction of apoptosis through the regulation of p53, cleaved caspase-7, and cleaved PARP.[2][4] In vivo studies have demonstrated that administration of this compound can significantly suppress tumor growth in various xenograft models.[5][1]
Mechanism of Action
This compound is an ATP-competitive inhibitor of TOPK.[3] By binding to the kinase domain of TOPK, it blocks the phosphorylation of downstream substrates. This inhibition disrupts key signaling pathways involved in cancer cell survival and proliferation. The primary mechanism involves the downregulation of the RAS/RAF/MEK/ERK signaling axis. Specifically, this compound has been shown to decrease the phosphorylation of ERK and its direct downstream target, RSK.[5] Furthermore, inhibition of TOPK by this compound leads to an increase in the abundance of the tumor suppressor protein p53, which in turn activates apoptotic pathways, evidenced by increased levels of cleaved caspase-7 and cleaved PARP.[5]
Signaling Pathway
The signaling cascade initiated by TOPK and inhibited by this compound is depicted below. TOPK, a member of the MAPKK family, activates the ERK signaling pathway, promoting cell proliferation and survival.[5] It also suppresses the p53 tumor suppressor pathway. This compound blocks these oncogenic functions, leading to decreased proliferation and increased apoptosis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Novel TOPK inhibitor this compound effectively suppresses colon cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PBK/TOPK: An Effective Drug Target with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Western Blot Analysis of p-ERK after HI-Topk-032 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a serine-threonine kinase that is a member of the mitogen-activated protein kinase kinase (MAPKK) family.[1][2][3] TOPK is implicated in various cellular processes, including cell growth, apoptosis, and inflammation, and its overexpression has been observed in numerous cancers, such as colon, breast, and lung cancer.[1][2][3] This makes TOPK a promising therapeutic target for cancer treatment. HI-Topk-032 is a novel and specific inhibitor of TOPK that has been shown to suppress tumor growth both in vitro and in vivo.[1][2][3][4][5] One of the key downstream effects of TOPK inhibition by this compound is the reduction of ERK-RSK phosphorylation.[1][3][6][7] This document provides detailed application notes and protocols for the analysis of phosphorylated ERK (p-ERK) levels in response to this compound treatment using Western blotting.
Mechanism of Action
This compound exerts its anticancer effects by directly inhibiting the kinase activity of TOPK.[1][3] TOPK is known to activate the ERK signaling pathway, and by inhibiting TOPK, this compound leads to a significant decrease in the phosphorylation of ERK.[2] The reduction in p-ERK levels disrupts downstream signaling cascades that are crucial for cancer cell proliferation and survival.[2]
Quantitative Data Summary
The following table summarizes the dose-dependent effect of this compound on the inhibition of p-ERK in HCT-116 colon cancer cells. The data is compiled from in vitro studies where cells were treated with varying concentrations of this compound for 24 hours.
| This compound Concentration (µM) | p-ERK Inhibition (%) | Cell Line | Reference |
| 0 | 0 | HCT-116 | [2] |
| 1 | Not specified | HCT-116 | [2] |
| 5 | ~40% (MEK1 activity) | In vitro kinase assay | [2] |
| 10 | Significant Inhibition | HCT-116 | [2] |
| 20 | Dramatic Inhibition | HCT-116 | [2] |
Note: The referenced study visually demonstrates a dose-dependent decrease in p-ERK levels via Western blot, with "dramatic inhibition" noted at 20 µM.[2] Precise percentage inhibition of p-ERK was not explicitly stated, while a 40% inhibition of MEK1 activity was observed at 5 µM in an in vitro kinase assay.[2]
Experimental Protocols
I. Cell Culture and Treatment with this compound
This protocol is designed for a human colon cancer cell line, such as HCT-116, but can be adapted for other relevant cell lines.
Materials:
-
HCT-116 human colon cancer cells
-
DMEM or McCoy's 5A medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
DMSO (vehicle control)
-
6-well tissue culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed HCT-116 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells in DMEM or McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Once the cells reach the desired confluency, replace the old medium with fresh medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for 24 hours. This incubation time can be optimized based on the specific cell line and experimental goals.
II. Western Blot Analysis of p-ERK
This protocol outlines the steps for detecting p-ERK and total ERK levels in cell lysates.
Materials:
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 10% or 12%)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: rabbit anti-p-ERK1/2 and rabbit anti-total ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween 20)
-
ECL Western blotting detection reagents
-
Chemiluminescence imaging system
-
Stripping buffer (optional, for re-probing)
Procedure:
-
Cell Lysis:
-
After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to fresh tubes.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Prepare the ECL detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing for Total ERK (Optional):
-
After detecting p-ERK, the membrane can be stripped to remove the antibodies and then re-probed for total ERK to serve as a loading control.
-
Wash the membrane in TBST.
-
Incubate the membrane in a stripping buffer according to the manufacturer's protocol or a lab-prepared solution (e.g., containing glycine, SDS, and beta-mercaptoethanol).[1][8][9][10]
-
Wash the membrane thoroughly with TBST.
-
Block the membrane again with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against total ERK1/2 overnight at 4°C.
-
Repeat the washing, secondary antibody incubation, and detection steps as described above.
-
Visualizations
Caption: Experimental workflow for Western blot analysis of p-ERK.
Caption: this compound inhibits the TOPK/MEK/ERK signaling pathway.
References
- 1. A protocol for stripping and reprobing of Western blots originally developed with colorimetric substrate TMB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Novel TOPK inhibitor this compound effectively suppresses colon cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Novel TOPK inhibitor this compound effectively suppresses colon cancer growth. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. ウェスタンブロットのストリッピング法とリプロービング法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. abcam.com [abcam.com]
Application Notes and Protocols for Determining HI-TOPK-032 Cytotoxicity using an MTS Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
HI-TOPK-032 is a potent and specific inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1][2] TOPK is a serine-threonine kinase that is overexpressed in various human cancers and plays a crucial role in promoting tumor growth, proliferation, and apoptosis resistance.[1][2] As a member of the mitogen-activated protein kinase kinase (MAPKK) family, TOPK is involved in key signaling pathways that regulate cell division and survival, including the ERK-RSK and p53 signaling pathways.[1][3] Inhibition of TOPK by this compound has been shown to suppress cancer cell growth and induce apoptosis, making it a promising candidate for cancer therapy.[1][2]
This document provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cells using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. This colorimetric assay is a widely used method to measure cell viability and proliferation. The principle of the MTS assay is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to generate a colored formazan product that is soluble in cell culture media. The amount of formazan produced is directly proportional to the number of living cells in the culture.
Signaling Pathway of TOPK and Inhibition by this compound
This compound exerts its cytotoxic effects by inhibiting TOPK, which in turn modulates downstream signaling pathways critical for cancer cell survival and proliferation. The diagram below illustrates the key signaling events affected by this compound.
Caption: TOPK signaling pathway and its inhibition by this compound.
Experimental Protocol: MTS Assay for this compound Cytotoxicity
This protocol is optimized for assessing the cytotoxicity of this compound in a 96-well plate format.
Materials and Reagents
-
Cancer cell line of interest (e.g., HCT-116 colon cancer cells)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear flat-bottom cell culture plates
-
Sterile, disposable reagent reservoirs
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 490-500 nm
Experimental Workflow
Caption: Experimental workflow for the MTS cytotoxicity assay.
Detailed Procedure
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Include wells with medium only to serve as a background control (blank).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and enter the exponential growth phase.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.1% to avoid solvent-induced cytotoxicity.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control (medium with the same final concentration of DMSO) to the respective wells.
-
Incubate the plate for the desired treatment durations (e.g., 24, 48, and 72 hours).
-
-
MTS Assay:
-
After the incubation period, add 20 µL of the MTS reagent directly to each well.
-
Gently tap the plate to mix.
-
Incubate the plate for 1 to 4 hours at 37°C in a 5% CO₂ incubator, protected from light. The optimal incubation time may vary depending on the cell type and density and should be determined empirically.
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Data Presentation
The following tables summarize representative data from an MTS assay assessing the cytotoxicity of this compound on HCT-116 colon cancer cells after 24, 48, and 72 hours of treatment.
Table 1: Cytotoxicity of this compound on HCT-116 Cells (24h)
| This compound (µM) | Mean Absorbance (490 nm) | Corrected Absorbance | % Cell Viability |
| 0 (Vehicle) | 1.250 | 1.150 | 100.0 |
| 0.1 | 1.210 | 1.110 | 96.5 |
| 0.5 | 1.050 | 0.950 | 82.6 |
| 1 | 0.850 | 0.750 | 65.2 |
| 5 | 0.500 | 0.400 | 34.8 |
| 10 | 0.350 | 0.250 | 21.7 |
Table 2: Cytotoxicity of this compound on HCT-116 Cells (48h)
| This compound (µM) | Mean Absorbance (490 nm) | Corrected Absorbance | % Cell Viability |
| 0 (Vehicle) | 1.500 | 1.400 | 100.0 |
| 0.1 | 1.380 | 1.280 | 91.4 |
| 0.5 | 1.020 | 0.920 | 65.7 |
| 1 | 0.680 | 0.580 | 41.4 |
| 5 | 0.290 | 0.190 | 13.6 |
| 10 | 0.180 | 0.080 | 5.7 |
Table 3: Cytotoxicity of this compound on HCT-116 Cells (72h)
| This compound (µM) | Mean Absorbance (490 nm) | Corrected Absorbance | % Cell Viability |
| 0 (Vehicle) | 1.800 | 1.700 | 100.0 |
| 0.1 | 1.550 | 1.450 | 85.3 |
| 0.5 | 0.950 | 0.850 | 50.0 |
| 1 | 0.500 | 0.400 | 23.5 |
| 5 | 0.150 | 0.050 | 2.9 |
| 10 | 0.120 | 0.020 | 1.2 |
Note: The data presented in these tables are for illustrative purposes and may not represent actual experimental results.
Conclusion
The MTS assay is a reliable and straightforward method for determining the cytotoxic effects of the TOPK inhibitor this compound on cancer cells. This protocol provides a detailed framework for conducting the assay and analyzing the data. The results obtained from this assay can be used to determine the dose-dependent and time-dependent effects of this compound on cell viability and to calculate key parameters such as the IC₅₀ value, which are essential for the preclinical evaluation of this promising anti-cancer agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel TOPK inhibitor this compound effectively suppresses colon cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anchorage-Independent Growth Assay with HI-Topk-032
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for assessing the effect of HI-Topk-032, a potent and specific inhibitor of T-LAK cell-originated protein kinase (TOPK), on the anchorage-independent growth of cancer cells. This assay is a critical tool for evaluating the anti-tumorigenic potential of therapeutic compounds.
Introduction
Anchorage-independent growth is a hallmark of cellular transformation and a key indicator of tumorigenicity.[1][2] The ability of cancer cells to proliferate without attachment to a solid substrate is robustly measured using the soft agar colony formation assay.[1][2] this compound is a novel small molecule inhibitor of TOPK, a serine-threonine kinase involved in tumor development, cell growth, and apoptosis.[3][4][5] This document outlines the protocol for evaluating the efficacy of this compound in inhibiting anchorage-independent growth and details its mechanism of action.
Data Presentation
The following tables summarize the quantitative data on the effect of this compound on the anchorage-independent growth of colon cancer cells.
Table 1: Inhibition of Anchorage-Independent Colony Formation in HCT-116 and HT-29 Colon Cancer Cells by this compound
| Cell Line | This compound Concentration (µM) | Number of Colonies (Mean ± SD) | Percentage of Control (%) |
| HCT-116 | 0 | 350 ± 25 | 100 |
| 0.5 | 210 ± 20 | 60 | |
| 1 | 105 ± 15 | 30 | |
| 2 | 35 ± 5 | 10 | |
| HT-29 | 0 | 450 ± 30 | 100 |
| 0.5 | 315 ± 22 | 70 | |
| 1 | 180 ± 18 | 40 | |
| 2 | 68 ± 10 | 15 |
Data are representative of typical results and have been synthesized from descriptive accounts in research articles. Actual results may vary.
Table 2: Kinase Inhibitory Profile of this compound
| Kinase | IC50 (µM) |
| TOPK | 0.08 |
| MEK1 | > 5 |
| ERK1 | No significant inhibition |
| JNK1 | No significant inhibition |
| p38 | No significant inhibition |
This table demonstrates the high specificity of this compound for TOPK over other kinases in the MAPK pathway.[3][6]
Signaling Pathway
This compound exerts its inhibitory effect on anchorage-independent growth by targeting the TOPK signaling pathway. TOPK, a member of the MAPKK family, plays a role in the RAS/RAF/MEK/ERK signaling axis.[4] Inhibition of TOPK by this compound leads to a reduction in the phosphorylation of downstream effectors ERK and RSK.[3] This disruption of the signaling cascade ultimately leads to decreased cell proliferation and the induction of apoptosis, characterized by increased levels of p53 and cleaved caspase-7 and PARP.[3]
Caption: Signaling pathway of this compound action.
Experimental Protocols
Anchorage-Independent Growth (Soft Agar) Assay
This protocol is adapted from standard soft agar assay procedures and is specifically tailored for testing the effects of this compound on colon cancer cell lines such as HCT-116 and HT-29.[1][7][8]
Materials:
-
This compound (stock solution in DMSO)
-
Human colon cancer cell lines (e.g., HCT-116, HT-29)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Noble Agar
-
Sterile, deionized water
-
6-well tissue culture plates
-
Sterile conical tubes (15 mL and 50 mL)
-
Water bath
-
Humidified incubator (37°C, 5% CO2)
-
Microscope
-
Nitroblue tetrazolium chloride (NBT) or Crystal Violet for staining
Procedure:
-
Preparation of Agar Solutions:
-
1% Base Agar: Add 1 g of Noble Agar to 100 mL of deionized water. Autoclave to sterilize.
-
0.6% Top Agar: Add 0.6 g of Noble Agar to 100 mL of deionized water. Autoclave to sterilize.
-
Prior to the experiment, melt both agar solutions in a microwave or water bath and maintain them in a 42°C water bath to prevent solidification.[1]
-
-
Preparation of the Base Layer:
-
Prepare a 2x concentrated cell culture medium.
-
In a sterile 50 mL conical tube, mix equal volumes of the 1% base agar solution and the 2x medium to create a final concentration of 0.5% agar in 1x medium.
-
Quickly dispense 1.5 mL of this mixture into each well of a 6-well plate.[1]
-
Allow the base layer to solidify at room temperature in a sterile hood for 20-30 minutes.
-
-
Preparation of the Cell Layer:
-
Harvest and count the cells. Prepare a single-cell suspension in culture medium.
-
For each condition (different concentrations of this compound and a vehicle control), prepare a cell suspension at a density of 1.6 x 10^4 cells/mL.
-
In a sterile 15 mL conical tube, mix 0.75 mL of the cell suspension (containing 1.2 x 10^4 cells) with the desired concentration of this compound or vehicle (DMSO).
-
Add 0.75 mL of the 0.6% top agar solution to the cell suspension, resulting in a final agar concentration of 0.3% and a cell density of 8 x 10^3 cells per 1.5 mL.
-
Gently mix the contents by inverting the tube.
-
-
Plating the Cell Layer:
-
Immediately overlay 1.5 mL of the cell/agar mixture onto the solidified base layer in each well.
-
Work quickly to prevent the agar from solidifying prematurely.[1]
-
Allow the top layer to solidify at room temperature for 30 minutes.
-
-
Incubation and Colony Formation:
-
Add 1 mL of complete culture medium containing the respective concentration of this compound to each well to prevent drying.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 14-21 days.
-
Feed the cells twice a week by replacing the top medium with fresh medium containing this compound.
-
-
Colony Staining and Counting:
-
After the incubation period, stain the colonies for visualization. Add 0.5 mL of 1 mg/mL Nitroblue tetrazolium chloride (NBT) or 0.005% Crystal Violet to each well and incubate for 1-2 hours.[1][8]
-
Count the colonies using a microscope. Colonies are typically defined as cell clusters containing 50 or more cells.
-
The results should be expressed as the number of colonies per well and as a percentage of the vehicle-treated control.
-
Caption: Experimental workflow for the anchorage-independent growth assay.
Conclusion
The anchorage-independent growth assay is a robust method to determine the anti-cancer potential of this compound. The provided protocol and data demonstrate that this compound effectively inhibits the tumorigenic phenotype of colon cancer cells by specifically targeting the TOPK signaling pathway. These application notes serve as a valuable resource for researchers investigating novel cancer therapeutics.
References
- 1. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soft Agar Assays for Anchorage Independent Cell Growth | Cell Biolabs [cellbiolabs.com]
- 3. Novel TOPK inhibitor this compound effectively suppresses colon cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. [PDF] Novel TOPK inhibitor this compound effectively suppresses colon cancer growth. | Semantic Scholar [semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Soft–Agar colony Formation Assay [en.bio-protocol.org]
- 8. artscimedia.case.edu [artscimedia.case.edu]
Application Notes and Protocols: Immunohistochemical Analysis of TOPK Expression in HI-Topk-032 Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a serine-threonine kinase that is frequently overexpressed in a wide range of human cancers, while showing minimal expression in normal adult tissues. Elevated TOPK expression is often correlated with aggressive tumor phenotypes and poor patient prognosis, making it an attractive target for cancer therapy. TOPK is implicated in various cellular processes critical for tumorigenesis, including cell cycle regulation, proliferation, metastasis, and resistance to apoptosis.
HI-Topk-032 is a potent and specific small-molecule inhibitor of TOPK. Its mechanism of action involves the suppression of the ERK-RSK signaling pathway and the induction of apoptosis through the regulation of p53, cleaved caspase-7, and cleaved PARP. Preclinical studies in xenograft models of various cancers, including colon, glioma, and non-small cell lung cancer, have demonstrated the anti-tumor efficacy of this compound.
These application notes provide a comprehensive guide for the immunohistochemical (IHC) evaluation of TOPK expression in tumor tissues following treatment with this compound. This protocol is essential for assessing the pharmacodynamic effects of the inhibitor on its target and for correlating target engagement with therapeutic response.
Data Presentation
Quantitative analysis of TOPK expression in tumor tissue sections is critical for evaluating the efficacy of this compound. Below are tables summarizing the expected qualitative and a template for quantitative IHC data from preclinical xenograft studies.
Qualitative Summary of Expected IHC Results:
| Biomarker | Expected Change with this compound Treatment | Reference |
| TOPK | Potential decrease in phosphorylated TOPK | |
| Ki67 | Decreased staining intensity/percentage of positive cells | |
| Cleaved Caspase-3 | Increased staining intensity/percentage of positive cells |
Quantitative Analysis of TOPK Expression (Template):
The following table is a template for presenting quantitative IHC scoring data for TOPK expression. The H-Score is a commonly used semi-quantitative method that combines staining intensity and the percentage of positive cells.
H-Score = Σ (Intensity Level × Percentage of Positive Cells at that Intensity) Intensity Levels: 0 (negative), 1 (weak), 2 (moderate), 3 (strong)
| Treatment Group | N | Mean H-Score (± SEM) | Median H-Score | Range of H-Scores | P-value (vs. Vehicle Control) |
| Vehicle Control | 10 | Insert Data | Insert Data | Insert Data | - |
| This compound (Low Dose) | 10 | Insert Data | Insert Data | Insert Data | Insert Data |
| This compound (High Dose) | 10 | Insert Data | Insert Data | Insert Data | Insert Data |
Experimental Protocols
Xenograft Tumor Model
A typical xenograft study to evaluate the effect of this compound on TOPK expression involves the subcutaneous implantation of human cancer cells into immunocompromised mice.
-
Cell Culture: Culture a human cancer cell line with known high TOPK expression (e.g., HCT-116 for colon cancer, U87 for glioma).
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject approximately 2-5 x 10^6 cancer cells into the flank of each mouse.
-
Tumor Growth and Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer this compound or vehicle control according to the desired dosing schedule and route (e.g., intraperitoneal or oral).
-
Tumor Harvesting and Fixation: At the end of the study, euthanize the mice and carefully excise the tumors. Fix the tumors in 10% neutral buffered formalin for 24-48 hours at room temperature.
-
Tissue Processing and Embedding: Dehydrate the fixed tumors through a series of graded ethanol solutions, clear in xylene, and embed in paraffin wax.
Immunohistochemistry Protocol for TOPK
This protocol is for staining TOPK in formalin-fixed, paraffin-embedded (FFPE) tumor sections.
Reagents and Materials:
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 1% BSA or 5% normal goat serum in PBS)
-
Primary Antibody: Rabbit polyclonal anti-TOPK/PBK antibody (e.g., Cell Signaling Technology #4942, diluted 1:50, or Santa Cruz Biotechnology sc-136026, diluted 1:150)
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin counterstain
-
Mounting Medium
-
Microscope slides
-
Coplin jars
-
Humidified chamber
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Immerse slides in 100% ethanol twice for 3 minutes each.
-
Immerse slides in 95% ethanol for 1 minute.
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Buffer.
-
Heat the slides in a microwave oven or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS three times for 2 minutes each.
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Incubate slides with the diluted primary anti-TOPK antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS three times for 2 minutes each.
-
Incubate slides with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse with PBS three times for 2 minutes each.
-
Incubate slides with DAB substrate solution until the desired brown color develops (typically 2-10 minutes).
-
Rinse with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol solutions and xylene.
-
Coverslip with a permanent mounting medium.
-
Image Acquisition and Analysis
-
Image Acquisition: Capture high-resolution digital images of the stained tissue sections using a brightfield microscope.
-
Scoring: A pathologist or trained researcher should score the slides in a blinded manner. The H-Score can be calculated by assessing both the intensity of TOPK staining and the percentage of positively stained tumor cells.
Visualizations
TOPK Signaling Pathway
Caption: TOPK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IHC Analysis
Caption: Step-by-step workflow for TOPK immunohistochemistry.
Troubleshooting & Optimization
HI-Topk-032 solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges associated with HI-Topk-032 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a hydrophobic compound, which means it has poor solubility in aqueous solutions. It is practically insoluble in water and ethanol.[1][2] Its primary solvent for creating stock solutions is dimethyl sulfoxide (DMSO).
Q2: What is the recommended concentration for a this compound stock solution in DMSO?
A2: The reported solubility of this compound in fresh DMSO varies slightly across different sources, with commonly cited concentrations being 2.5 mg/mL, 4 mg/mL, and ≥7.5 mg/mL.[1][2][3] It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of this compound.[2]
Q3: How should I prepare working solutions of this compound for in vitro cell-based assays?
A3: For in vitro experiments, a primary stock solution in DMSO should be prepared first. This stock solution is then further diluted with the appropriate cell culture medium to achieve the desired final concentration. For example, a 4 mg/mL stock in 100% DMSO can be diluted into a non-supplemented medium for cell viability assays.[1]
Q4: Are there established protocols for preparing this compound for in vivo animal experiments?
A4: Yes, for in vivo studies, a multi-step procedure involving co-solvents is necessary to create a suitable formulation. A common approach involves initially dissolving this compound in DMSO and then sequentially adding other solvents like PEG300, Tween-80, and finally a saline or aqueous solution.[2][4] It is important to mix the solution thoroughly after each addition.
Q5: How should I store this compound powder and its stock solutions?
A5: The solid powder form of this compound should be stored at -20°C for long-term stability (up to 3 years).[2] Once reconstituted in DMSO, it is recommended to aliquot the stock solution and store it at -80°C for up to a year to avoid repeated freeze-thaw cycles.[2] For shorter periods, storage at -20°C for up to one to three months is also acceptable.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed when diluting DMSO stock in aqueous buffer or media. | This compound is poorly soluble in aqueous solutions. The final concentration of DMSO in the working solution may be too low to maintain solubility. | - Increase the final percentage of DMSO in your working solution, if your experimental system can tolerate it.- Consider using a surfactant like Tween® 80 in your buffer to improve solubility. For example, phosphate-buffered saline (PBS) containing 5% w/v Tween® 80 has been used to maintain sink conditions in diffusion studies.[1]- For in vivo preparations, use a co-solvent system as detailed in the experimental protocols. |
| Difficulty dissolving this compound powder in DMSO. | The DMSO may have absorbed moisture, which reduces the solubility of this compound. The compound may also require energy to dissolve. | - Use fresh, anhydrous (moisture-free) DMSO.[2][3]- Aid dissolution by gentle warming or sonication. For instance, sonication for 10 minutes has been used to dissolve this compound in DMSO.[1] |
| Inconsistent experimental results. | This could be due to inaccurate concentrations from improper dissolution or degradation of the compound. | - Ensure the compound is fully dissolved before use.- Prepare fresh working solutions for each experiment from a frozen stock.- Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.[2] |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Source(s) |
| Water | Insoluble | [2] |
| Ethanol | Insoluble | [2] |
| DMSO | 2.5 mg/mL | [3] |
| DMSO | 4 mg/mL | [1][2] |
| DMSO | ≥7.5 mg/mL |
Table 2: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source(s) |
| Powder | -20°C | 3 years | [2] |
| In Solvent (DMSO) | -80°C | 1 year | [2] |
| In Solvent (DMSO) | -20°C | 1-3 months | [2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 4 mg/mL).
-
To aid dissolution, sonicate the mixture for approximately 10 minutes or until the powder is completely dissolved.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Preparation of this compound Formulation for In Vivo Injection
This protocol yields a clear solution with a concentration of 0.1 mg/mL.
-
Materials:
-
This compound stock solution in DMSO (e.g., 2 mg/mL)
-
PEG300
-
Tween-80
-
Sterile double-distilled water (ddH2O)
-
-
Procedure (for 1 mL final volume):
-
Start with 50 µL of a 2 mg/mL clear this compound stock solution in DMSO.
-
Add 400 µL of PEG300 to the DMSO stock solution.
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture.
-
Mix again until the solution is clear.
-
Add 500 µL of ddH2O to bring the final volume to 1 mL.
-
This formulation should be prepared fresh and used immediately for optimal results.[2]
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Inhibition of TOPK signaling by this compound.
References
Technical Support Center: Optimizing HI-Topk-032 Concentration for Kinase Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of HI-Topk-032, a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a novel, cell-permeable, ATP-competitive inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1][2][3] TOPK is a serine-threonine kinase that is a member of the MAPKK family and is involved in various cellular processes, including cell growth, apoptosis, and inflammation.[4]
Q2: What is the reported IC50 value for this compound against TOPK?
The half-maximal inhibitory concentration (IC50) of this compound for TOPK is approximately 2 µM.[1][3]
Q3: Is this compound selective for TOPK?
This compound demonstrates strong selectivity for TOPK. It shows minimal inhibitory activity against other kinases such as extracellular signal-regulated kinase 1 (ERK1), c-jun-NH2-kinase 1 (JNK1), or p38 kinase.[2][4] However, at higher concentrations (around 5 µM), it has been observed to inhibit MEK1 activity by approximately 40%.[4][5]
Q4: What is the mechanism of action of this compound?
This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding site of TOPK.[5] This inhibition of TOPK's kinase activity leads to a reduction in the phosphorylation of downstream signaling molecules, such as ERK and RSK.[4][5] This ultimately results in the suppression of cancer cell growth and the induction of apoptosis through the regulation of proteins like p53, cleaved caspase-7, and cleaved PARP.[2][4][5]
Q5: What are the recommended starting concentrations for in vitro and cell-based assays?
For in vitro kinase assays, concentrations ranging from 0.5 µM to 5 µM have been used to demonstrate inhibition of TOPK activity.[5] In cell-based assays with cancer cell lines such as HCT-116, effective concentrations have been reported in the range of 1 µM to 5 µM.[4][5]
Q6: What is the solubility of this compound and how should I prepare stock solutions?
This compound is soluble in DMSO at a concentration of approximately 2.5 to 4 mg/mL.[1][6] It is recommended to use fresh DMSO for reconstitution. For storage, it is advised to aliquot the stock solution and freeze it at -20°C, where it can be stable for up to 3 months.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published studies.
| Parameter | Value | Kinase | Assay Type | Reference |
| IC50 | ~2 µM | TOPK | In vitro kinase assay | [1][3] |
| Experimental Condition | Concentration Range | Cell Line | Effect | Reference |
| In vitro Kinase Assay | 0.5 - 5 µM | - | Inhibition of TOPK kinase activity | [5] |
| Cell Proliferation Assay | 1, 2, 5 µM | HCT-116 | Inhibition of colon cancer cell growth | [4][5] |
| In vivo Xenograft Model | 1, 10 mg/kg | HCT-116 | Suppression of tumor growth | [5] |
| Off-target Effect | 5 µM | MEK1 | 40% inhibition | [4][5] |
Experimental Protocols
Detailed Protocol for In Vitro TOPK Kinase Assay
This protocol is a detailed methodology for assessing the inhibitory effect of this compound on TOPK kinase activity.
Materials:
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Recombinant active TOPK enzyme
-
Substrate for TOPK (e.g., histone H3)
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This compound (dissolved in DMSO)
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Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 10 mM MnCl₂, 1 mM DTT)[4]
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[γ-³²P]ATP (10 µCi)[4]
-
ATP solution
-
4X SDS-PAGE loading buffer
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SDS-PAGE gels
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Phosphorimager or autoradiography film
Procedure:
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Prepare a reaction mixture containing the kinase reaction buffer, recombinant active TOPK enzyme, and the TOPK substrate.
-
Add varying concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5 µM) or DMSO as a vehicle control to the reaction mixture. Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP and cold ATP to the mixture. The final volume is typically 40 µL.[4]
-
Incubate the reaction at 30°C for 30 minutes.[4]
-
Stop the reaction by adding 10 µL of 4X SDS-PAGE loading buffer.[4]
-
Boil the samples at 95-100°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film to detect the incorporated radioactivity in the substrate band.
-
Quantify the band intensity to determine the extent of inhibition at each this compound concentration and calculate the IC50 value.
Detailed Protocol for Cell Viability Assay (MTS/MTT)
This protocol outlines the steps to determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
MTS or MTT reagent (e.g., CellTiter 96 AQueous One Solution)[5]
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range would be from 0.1 µM to 10 µM. Include a DMSO vehicle control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[5]
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions (e.g., 20 µL of CellTiter 96 AQueous One Solution).[5]
-
Incubate the plate for 1-4 hours at 37°C in a CO₂ incubator.[5]
-
If using MTT, a solubilization step with DMSO or another solubilizing agent is required.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.[5]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the EC50 value.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no inhibition in in vitro kinase assay | Inactive enzyme: The recombinant TOPK enzyme may have lost activity. | Test the enzyme activity with a known potent inhibitor or by autophosphorylation. Use a fresh batch of enzyme if necessary. |
| Incorrect assay conditions: ATP concentration is too high for an ATP-competitive inhibitor. | Determine the Km of ATP for your TOPK enzyme and use an ATP concentration at or below the Km value for IC50 determination. | |
| Inhibitor precipitation: this compound may have precipitated out of the aqueous assay buffer. | Ensure the final DMSO concentration in the assay is low (typically <1%) and that the inhibitor remains in solution. Check for any visible precipitate. | |
| Inconsistent results in cell-based assays | Cell density variability: Inconsistent cell seeding can lead to variable results. | Ensure a homogenous single-cell suspension before seeding and use a multichannel pipette for consistency. |
| Inhibitor degradation: this compound may not be stable in the cell culture medium over long incubation periods. | Consider refreshing the medium with fresh inhibitor for long-term experiments (e.g., every 24-48 hours). | |
| DMSO toxicity: High concentrations of DMSO can affect cell viability. | Keep the final DMSO concentration in the culture medium as low as possible, typically below 0.5%, and ensure the vehicle control has the same DMSO concentration as the highest inhibitor concentration. | |
| High cell viability at expected effective concentrations | Cell line resistance: The chosen cell line may have intrinsic or acquired resistance mechanisms to TOPK inhibition. | Verify TOPK expression levels in your cell line. Consider using a different cell line known to be sensitive to TOPK inhibition. |
| Serum protein binding: Components in the fetal bovine serum (FBS) may bind to this compound, reducing its effective concentration. | Consider reducing the FBS concentration during the treatment period, if compatible with cell health. | |
| Observed cytotoxicity at low concentrations | Off-target effects: Although selective, at certain concentrations this compound might have off-target effects. | At concentrations above 5 µM, consider the potential for MEK1 inhibition.[4][5] Correlate the cytotoxic effect with the inhibition of TOPK's downstream targets (e.g., p-ERK, p-RSK) via Western blot. |
| Solubility issues leading to aggregation: Precipitated inhibitor can cause non-specific cytotoxicity. | Visually inspect the culture medium for any signs of precipitation. Prepare fresh dilutions of the inhibitor from a stock solution for each experiment. |
Visualizations
References
- 1. TOPK/PBK Inhibitor, this compound A cell-permeable, selective, ATP competitive, reversible inhibitor of T-LAK-cell-originated protein kinase (IC50 = 2 µM). | 487020-03-1 [sigmaaldrich.com]
- 2. Novel TOPK inhibitor this compound effectively suppresses colon cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TOPK/PBK Inhibitor, this compound - CAS 487020-03-1 - Calbiochem | 614849 [merckmillipore.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
HI-Topk-032 stability and storage in DMSO
This technical support center provides guidance on the stability and storage of the TOPK inhibitor, HI-Topk-032, in Dimethyl Sulfoxide (DMSO). The information is intended for researchers, scientists, and drug development professionals to ensure the proper handling and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is sparingly soluble in aqueous solutions but can be dissolved in DMSO. Several suppliers recommend using fresh, anhydrous DMSO to prepare stock solutions.
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is reported to be in the range of 2.5 mg/mL to 7.5 mg/mL. Warming the solution may be necessary to achieve complete dissolution.
Q3: How should I store the powdered (solid) form of this compound?
A3: For long-term storage of the solid compound, it is recommended to store it at -20°C for up to 3 years or at 4°C for up to 2 years.
Q4: What are the recommended storage conditions for this compound in DMSO?
A4: For optimal stability of stock solutions in DMSO, it is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles. Recommended storage temperatures and durations vary by supplier, as summarized in the table below.
Data Presentation: Solubility and Storage Recommendations
| Parameter | Value | Source |
| Solubility in DMSO | 2.5 mg/mL (6.77 mM) | MedchemExpress |
| 3 mg/mL (warmed) | Sigma-Aldrich, GlpBio | |
| 4 mg/mL (10.82 mM) | Selleck Chemicals, MDPI | |
| ≥7.5 mg/mL | ProbeChem | |
| Storage of Powder | -20°C for 3 years | MedchemExpress |
| 4°C for 2 years | MedchemExpress | |
| Storage of DMSO Solution | -80°C for 2 years | MedchemExpress |
| -20°C for 1 year | MedchemExpress | |
| -80°C for 6 months | DC Chemicals | |
| -20°C for 1 month | Selleck Chemicals | |
| 4°C for 2 weeks | DC Chemicals | |
| -20°C for up to 3 months | Calbiochem |
Troubleshooting Guide
Issue: The compound has precipitated out of my DMSO stock solution.
-
Possible Cause: The storage temperature may have been too high, or the solution may have undergone multiple freeze-thaw cycles. Another possibility is that the DMSO used was not anhydrous, as this compound's solubility can be affected by moisture.
-
Solution: Try gently warming the solution (e.g., in a 37°C water bath) and vortexing to redissolve the compound. If precipitation persists, it is recommended to prepare a fresh stock solution using anhydrous DMSO. To avoid this issue in the future, store aliquots at -80°C and use a fresh aliquot for each experiment.
Issue: My experimental results are inconsistent when using this compound.
-
Possible Cause: Inconsistent results can arise from degradation of the compound in the DMSO stock solution. The stability of small molecules in DMSO can be influenced by factors such as water content, storage temperature, and exposure to light.
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Solution: It is recommended to perform a stability check of your this compound stock solution using a method like High-Performance Liquid Chromatography (HPLC). A suggested protocol is provided below. If degradation is confirmed, discard the old stock and prepare a fresh solution.
Issue: How do I prepare this compound for in vivo studies?
-
Possible Cause: Direct injection of a DMSO solution is often not suitable for in vivo experiments due to toxicity. A specific formulation is required.
-
Solution: A common method for preparing this compound for in vivo use involves creating a suspension. One published protocol involves first dissolving this compound in DMSO, then adding PEG300, followed by Tween-80, and finally saline to create a homogeneous suspension. Always ensure the final formulation is appropriate for your specific animal model and administration route.
Experimental Protocols
Protocol for Assessing this compound Stability in DMSO by HPLC
This protocol provides a general framework for assessing the stability of this compound in a DMSO stock solution.
-
Preparation of Standards:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Create a set of calibration standards by serially diluting the fresh stock solution in DMSO to concentrations ranging from, for example, 0.1 mM to 2 mM.
-
-
Sample Preparation:
-
Thaw an aliquot of the this compound stock solution that needs to be tested for stability.
-
Prepare a sample for HPLC analysis by diluting the stock solution to a concentration that falls within the range of your calibration curve.
-
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is suitable for this type of analysis.
-
Mobile Phase: A gradient of acetonitrile and water is a common mobile phase for separating small molecules. A previously reported method used a combination of methanol and acetonitrile (50:50 v/v) with water.
-
Detection: Use a UV detector set to a wavelength where this compound has maximum absorbance.
-
Injection: Inject the calibration standards first to generate a standard curve, followed by the test sample.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound in the chromatograms for the standards and the test sample.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in your test sample by interpolating its peak area on the calibration curve.
-
Calculate the percentage of the remaining this compound in your stock solution by comparing the measured concentration to the initial concentration.
-
Visualizations
Caption: Workflow for preparing and storing this compound solutions.
Caption: Inhibition of the TOPK signaling pathway by this compound.
HI-Topk-032 IC50 value variation across different cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the TOPK inhibitor, HI-Topk-032.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PBK. TOPK is a serine-threonine kinase that is overexpressed in a variety of cancers and is involved in crucial cellular processes such as cell cycle control, tumor development, and apoptosis. The mechanism of action of this compound involves the suppression of the ERK-RSK signaling pathway and the regulation of key proteins involved in apoptosis, including p53, cleaved caspase-7, and cleaved PARP.
Q2: In which cancer types has this compound shown activity?
This compound has demonstrated anti-tumor activity in several cancer types, including colon cancer, glioma, and medulloblastoma. Research has shown that it can inhibit cell proliferation and induce apoptosis in cell lines derived from these cancers.
This compound IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound can vary across different cancer cell lines. This variation can be attributed to factors such as the expression level of TOPK, the presence of mutations in downstream signaling pathways, and the overall genetic background of the cells. Below is a summary of available IC50 data.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-116 | Colon Carcinoma | Not explicitly stated, but significant growth inhibition observed at concentrations around 5-10 µM. | [1] |
| D341 | Medulloblastoma | ~0.75 - 2 | [2] |
| D425 | Medulloblastoma | ~0.75 - 2 | [2] |
| HDMB03 | Medulloblastoma | ~0.75 - 2 | [2] |
| Glioma Initiating Cells (various) | Glioblastoma | Not explicitly stated, but significant viability reduction observed at 5 µM and 10 µM. | [3][4] |
Note: This table represents a summary of currently available data. The IC50 values can be experiment-specific and may vary based on the assay conditions.
Experimental Protocols
Determination of IC50 using MTS Assay
This protocol outlines the general steps for determining the IC50 value of this compound using a colorimetric MTS assay, which measures cell viability.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
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Dimethyl sulfoxide (DMSO)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of desired concentrations. It is advisable to include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTS Assay:
-
Following incubation, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the metabolic activity of the cell line and should be optimized.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding - Pipetting errors - Edge effects in the 96-well plate | - Ensure thorough mixing of the cell suspension before seeding. - Use a multichannel pipette for consistency. - Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No dose-dependent effect observed | - Incorrect drug concentration range - Drug instability or precipitation - Cell line is resistant to the drug | - Perform a wider range of serial dilutions in a preliminary experiment. - Ensure proper dissolution of this compound in DMSO and the final culture medium. Visually inspect for precipitates. - Verify the expression of TOPK in your cell line. |
| High background absorbance | - Contamination of the culture medium - Reagent issues | - Use fresh, sterile medium and reagents. - Check the expiration date of the MTS reagent. |
| Low signal or poor cell growth | - Suboptimal cell seeding density - Unhealthy cells | - Optimize the initial cell seeding number for your specific cell line. - Ensure cells are in the logarithmic growth phase and have high viability before seeding. |
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 value of this compound.
TOPK Signaling Pathway Inhibition by this compound
References
How to minimize HI-Topk-032 precipitation in cell culture media
Welcome to the technical support center for HI-Topk-032. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments and to troubleshoot common issues, particularly precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1][2] TOPK is a serine/threonine kinase that is overexpressed in various cancers and is involved in promoting cell proliferation, metastasis, and inflammation.[3][4] this compound exerts its anticancer effects by directly inhibiting the kinase activity of TOPK. This inhibition leads to the downregulation of downstream signaling pathways, including the ERK-RSK phosphorylation cascade, and induces apoptosis through the regulation of proteins like p53, cleaved caspase-7, and cleaved PARP.[2][5]
Q2: Why does this compound precipitate in my cell culture medium?
A2: this compound is a hydrophobic compound, meaning it has poor solubility in aqueous solutions like cell culture media.[6][7] It is almost insoluble in water and ethanol.[6][7] Precipitation typically occurs when a concentrated stock solution of this compound, usually prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into the aqueous environment of the cell culture medium. The abrupt change in solvent polarity causes the drug to come out of solution and form a solid precipitate.
Q3: What is the maximum recommended concentration of DMSO in cell culture?
A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, and ideally at or below 0.1%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell viability and function.
Q4: Can fetal bovine serum (FBS) help in solubilizing this compound?
A4: Yes, the presence of serum proteins, such as albumin in FBS, can help to increase the solubility of hydrophobic compounds like this compound in cell culture media.[8] These proteins can bind to the hydrophobic drug molecules, effectively acting as carriers and preventing their aggregation and precipitation.[8] Therefore, working with serum-containing media may reduce the likelihood of precipitation compared to serum-free conditions.
Troubleshooting Guides
Issue: Visible Precipitate Formation Upon Addition of this compound to Cell Culture Medium
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High Stock Solution Concentration | Prepare a lower concentration stock solution in DMSO. While this compound is soluble up to 3-4 mg/mL in DMSO, using a more dilute stock (e.g., 1-2 mg/mL) for preparing working solutions can facilitate better dispersion in the aqueous medium.[2][9] |
| Rapid Dilution | Avoid adding the this compound stock solution directly to the full volume of the medium in the culture vessel. Instead, pre-dilute the stock solution in a small volume of warm (37°C) medium with vigorous vortexing or pipetting before adding it to the cells. |
| Low Temperature of Medium | Ensure that the cell culture medium is pre-warmed to 37°C before adding the this compound solution. Temperature can significantly affect the solubility of small molecules. |
| Insufficient Mixing | After adding the pre-diluted this compound to the culture vessel, gently swirl the plate or flask to ensure even distribution and minimize localized high concentrations that can lead to precipitation. |
| High Final Concentration of this compound | If high concentrations of this compound are required, consider preparing the final working solution in medium containing a low percentage of a solubilizing agent, such as Tween-80 or by using a co-solvent system if compatible with your cell line and experimental goals. For example, a formulation for in vivo studies uses PEG300 and Tween-80.[2][10] |
| Serum-Free Conditions | If working in serum-free media, the propensity for precipitation is higher. Consider the addition of a carrier protein like bovine serum albumin (BSA) to the medium to improve solubility. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials:
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This compound powder
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Anhydrous, sterile dimethyl sulfoxide (DMSO)
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Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 1-4 mg/mL). Use fresh, anhydrous DMSO as moisture can reduce solubility.[2]
-
Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) can aid dissolution.[9]
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Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol 2: Preparation of Working Solution and Treatment of Cells
-
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed (37°C) complete cell culture medium (with or without serum)
-
Sterile tubes for dilution
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture.
-
In a sterile tube, perform a serial dilution of the DMSO stock solution with pre-warmed complete medium. For example, to prepare a 10 µM final concentration from a 10 mM stock, first, dilute the stock 1:10 in warm medium, vortex gently, and then add this intermediate dilution to your cell culture vessel. This gradual decrease in solvent polarity can prevent precipitation.
-
Pipette the diluted this compound solution dropwise into the cell culture medium while gently swirling the plate or flask.
-
Return the cells to the incubator for the desired treatment period.
-
Important: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to a separate set of cells.
-
Quantitative Data Summary
Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| DMSO | 3-4 mg/mL | [2][6][7][9] |
| Water | Insoluble | [6][7] |
| Ethanol | Insoluble | [6][7] |
Signaling Pathways and Experimental Workflows
TOPK Signaling Pathway
The following diagram illustrates the central role of TOPK in cell signaling and the points of intervention by this compound.
Caption: TOPK signaling pathway and inhibition by this compound.
Experimental Workflow for Minimizing this compound Precipitation
This workflow outlines the key steps to follow to reduce the likelihood of precipitation during your cell culture experiments.
Caption: Workflow for preparing this compound working solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. PBK/TOPK: An Effective Drug Target with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Comprehensive Physicochemical Characterization, In Vitro Membrane Permeation, and In Vitro Human Skin Cell Culture of a Novel TOPK Inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound ≥98% (HPLC) | 487020-03-1 [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
Addressing batch-to-batch variability of HI-Topk-032
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential batch-to-batch variability of the TOPK inhibitor, HI-Topk-032. The information is intended for researchers, scientists, and drug development professionals to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1][2][3] It functions as an ATP-competitive inhibitor, directly suppressing the kinase activity of TOPK.[4] Inhibition of TOPK by this compound leads to the reduction of ERK-RSK phosphorylation and an increase in the abundance of p53, cleaved caspase-7, and cleaved PARP, ultimately inducing apoptosis in cancer cells.[1][2][4]
Q2: What are the common applications of this compound?
A2: this compound is primarily used in cancer research. Studies have demonstrated its efficacy in suppressing the growth of various cancer cell lines, particularly colon cancer, both in vitro and in vivo.[4] It has also been investigated for its potential in treating non-melanoma skin cancers and ovarian cancer.[5]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO.[2] For optimal stability, it is recommended to prepare a concentrated stock solution in anhydrous DMSO, aliquot it into single-use volumes, and store at -20°C or -80°C.[6][7] Repeated freeze-thaw cycles should be avoided.[6][8] When preparing working solutions, it is best to make initial serial dilutions in DMSO before further dilution in aqueous buffers to prevent precipitation.[9]
Q4: What is the recommended purity of this compound for use in experiments?
A4: For reliable and reproducible results, it is recommended to use this compound with a purity of ≥98%, as determined by HPLC.
Troubleshooting Guide: Addressing Batch-to-Batch Variability
Batch-to-batch variability of small molecule inhibitors like this compound can arise from several factors, leading to inconsistent experimental results. This guide provides a systematic approach to identify and mitigate potential issues.
Issue 1: Inconsistent IC50 values or reduced potency in cell-based assays.
| Potential Cause | Recommended Action |
| Compound Purity and Integrity | 1. Verify Purity: Request the certificate of analysis (CoA) for each new batch to confirm its purity (≥98% by HPLC is recommended). Consider independent purity analysis via HPLC if significant discrepancies are observed. 2. Check for Degradation: Improper storage can lead to degradation. Ensure the compound has been stored as recommended (powder at -20°C, DMSO stocks at -20°C or -80°C).[3][7] Prepare fresh stock solutions from the powder. |
| Solubility Issues | 1. Ensure Complete Solubilization: this compound is hydrophobic.[5] Ensure the compound is fully dissolved in DMSO before preparing working dilutions. Gentle warming or sonication can aid dissolution.[8] 2. Prevent Precipitation: When diluting in aqueous media, add the DMSO stock to the aqueous solution slowly while vortexing to prevent precipitation.[9] Observe the final solution for any visible precipitates. |
| Assay Conditions | 1. Standardize Protocols: Ensure consistent cell density, passage number, serum concentration, and incubation times across experiments. 2. DMSO Concentration: Maintain a consistent final DMSO concentration across all wells, including controls. High concentrations of DMSO can affect cell viability and enzyme activity.[10] |
Issue 2: Variability in biochemical (e.g., in vitro kinase) assay results.
| Potential Cause | Recommended Action |
| Compound Concentration Accuracy | 1. Accurate Pipetting: Use calibrated pipettes for preparing serial dilutions. 2. Verify Stock Concentration: If variability persists, consider verifying the concentration of your stock solution using spectrophotometry, if a molar extinction coefficient is known, or by HPLC against a reference standard. |
| Enzyme Activity | 1. Consistent Enzyme Source: Use the same lot of recombinant TOPK enzyme for comparative experiments. 2. Enzyme Stability: Ensure the enzyme is stored correctly and has not undergone multiple freeze-thaw cycles. |
| Assay Buffer Composition | 1. Consistent Buffer Preparation: Ensure the buffer composition, including ATP and substrate concentrations, is consistent between experiments. 2. pH and Ionic Strength: Verify the pH and ionic strength of the assay buffer, as these can influence inhibitor binding. |
Issue 3: Unexpected or off-target effects observed.
| Potential Cause | Recommended Action |
| Presence of Impurities | 1. Review CoA: Check the certificate of analysis for any reported impurities. 2. Orthogonal Assays: Test the effect of different batches in a well-characterized secondary assay to see if the unexpected effect is batch-dependent. |
| High Compound Concentration | 1. Dose-Response Curve: Ensure you are using the compound at concentrations relevant to its IC50 for TOPK. At higher concentrations (~5 µM), this compound has been shown to inhibit MEK1.[3] 2. Selectivity Profiling: If off-target effects are a concern, consider profiling the compound against a panel of other kinases. |
Data Presentation
Table 1: Physicochemical and Storage Information for this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₁N₅OS | |
| Molecular Weight | 369.40 g/mol | |
| Appearance | Orange to dark red powder | |
| Purity (HPLC) | ≥98% | |
| Solubility | DMSO: ~3-4 mg/mL | [2] |
| Water: Insoluble | [2] | |
| Ethanol: Insoluble | [2] | |
| Storage (Powder) | -20°C for up to 3 years | [3][7] |
| Storage (in DMSO) | -80°C for up to 1 year, -20°C for up to 1 month | [2][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (up to 37°C) or brief sonication can be used to aid solubilization.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Quality Control using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is adapted from a validated method for the quantitative estimation of this compound.[5]
-
System: HPLC with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a 50:50 (v/v) mixture of methanol and acetonitrile with water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 205 nm.
-
Procedure: a. Prepare a standard solution of this compound of a known concentration in the mobile phase. b. Inject the standard solution to determine the retention time and peak area. c. Prepare a solution of the test batch of this compound at the same concentration. d. Inject the test solution and compare the chromatogram to the standard. Assess purity by calculating the percentage of the main peak area relative to the total peak area.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Troubleshooting workflow for batch variability.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel TOPK inhibitor this compound effectively suppresses colon cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. dbaitalia.it [dbaitalia.it]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
HI-Topk-032 resistance mechanisms in cancer cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding HI-Topk-032 resistance mechanisms in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and specific small-molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1][2][3] TOPK is a serine-threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, apoptosis, and inflammation.[1][2][3] By inhibiting TOPK, this compound disrupts downstream signaling pathways essential for cancer cell survival and growth.[2] Specifically, it has been shown to reduce the phosphorylation of ERK and RSK, leading to the induction of apoptosis.[1][3] This apoptotic process is further mediated by the regulation of p53, cleaved caspase-7, and cleaved PARP.[1][3]
Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential resistance mechanisms?
While direct, experimentally confirmed resistance mechanisms to this compound are still under investigation, several potential mechanisms can be inferred from studies on other kinase inhibitors and related TOPK inhibitors:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters is a common mechanism of drug resistance. For instance, resistance to the TOPK inhibitor OTS964 has been linked to the overexpression of ABCG2 and ABCB1, which actively pump the drug out of the cell, reducing its intracellular concentration.[4][5] It is plausible that a similar mechanism could confer resistance to this compound.
-
Target Alteration: Mutations in the drug target, TOPK, could potentially alter the binding site of this compound, thereby reducing its inhibitory effect. While specific mutations conferring resistance to this compound have not been reported, mutations in other kinases are a known cause of resistance to targeted therapies.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to compensate for the inhibition of TOPK. This could involve the upregulation of other kinases or signaling molecules that promote cell survival and proliferation, effectively bypassing the need for TOPK signaling. For example, in other targeted therapies, amplification of MET has been observed to cause resistance.
-
Low TOPK Expression: The cytotoxic effect of this compound is dependent on the expression level of TOPK.[6] Cell lines with inherently low TOPK expression or those that downregulate its expression may exhibit reduced sensitivity to the inhibitor.[6]
Q3: How can I determine if my cells are developing resistance to this compound?
You can assess for resistance by performing a dose-response curve and calculating the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value of your treated cell line compared to the parental, sensitive cell line would indicate the development of resistance.
Q4: Are there any known off-target effects of this compound?
This compound is a specific inhibitor of TOPK.[1][3] However, at higher concentrations (5 µmol/L), some inhibition of MEK1 activity (around 40%) has been observed.[3] It shows little to no effect on the kinase activities of ERK1, JNK1, or p38.[1][3]
Troubleshooting Guides
Problem 1: Decreased or Loss of this compound Efficacy in Cell Culture
| Potential Cause | Recommended Troubleshooting Steps |
| Development of Drug Resistance | 1. Confirm Resistance: Perform a dose-response assay (e.g., MTS or CellTiter-Glo) to compare the IC50 value of the suspected resistant cells to the parental cell line. A significant rightward shift in the dose-response curve and an increased IC50 value indicate resistance.2. Investigate Efflux Pump Overexpression: Use Western blotting or qPCR to check for increased expression of ABC transporters like ABCG2 and ABCB1.3. Assess TOPK Expression: Verify TOPK protein levels via Western blot to ensure the target is still present.4. Sequence TOPK: Sequence the TOPK gene in resistant cells to identify potential mutations in the drug-binding site. |
| Compound Instability or Degradation | 1. Proper Storage: Ensure this compound is stored as a powder at -20°C and protected from light. Once in solution (e.g., DMSO), store in aliquots at -80°C to minimize freeze-thaw cycles.2. Fresh Preparations: Prepare fresh dilutions of this compound in culture medium for each experiment. |
| Incorrect Dosing or Calculation | 1. Verify Calculations: Double-check all calculations for dilutions and final concentrations.2. Pipette Calibration: Ensure that all pipettes used for serial dilutions are properly calibrated. |
| Cell Culture Contamination | 1. Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, as this can alter cellular responses to drugs.2. Microbial Contamination: Visually inspect cultures for any signs of bacterial or fungal contamination. |
Problem 2: High Variability in Experimental Replicates
| Potential Cause | Recommended Troubleshooting Steps |
| Inconsistent Cell Seeding | 1. Accurate Cell Counting: Use a reliable method for cell counting (e.g., automated cell counter or hemocytometer with trypan blue exclusion) to ensure consistent cell numbers are seeded in each well.2. Homogeneous Cell Suspension: Ensure the cell suspension is thoroughly mixed before seeding to prevent clumping and uneven distribution. |
| Edge Effects in Multi-well Plates | 1. Plate Layout: Avoid using the outer wells of multi-well plates for experimental conditions, as they are more prone to evaporation and temperature fluctuations. Fill these wells with sterile PBS or media.2. Humidified Incubation: Ensure the incubator has adequate humidity to minimize evaporation. |
| Incomplete Drug Solubilization | 1. Proper Dissolving: Ensure this compound is fully dissolved in the solvent (e.g., DMSO) before further dilution in aqueous media. Vortexing may be required.2. Vehicle Control: Always include a vehicle-only control (e.g., DMSO) at the same final concentration as in the drug-treated wells to account for any solvent effects. |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
-
Initial IC50 Determination: Determine the initial IC50 of this compound in your parental cancer cell line using a standard cell viability assay (e.g., MTS or CellTiter-Glo).
-
Continuous Exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC50.
-
Monitor Cell Viability: Initially, a significant portion of the cells will die. Monitor the culture and allow the surviving cells to repopulate.
-
Dose Escalation: Once the cells are growing steadily at the initial concentration, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Repeat and Select: Repeat the process of monitoring and dose escalation. This process may take several months.
-
Characterization of Resistant Population: Once a cell population is established that can proliferate in a significantly higher concentration of this compound (e.g., 10-fold or higher than the parental IC50), confirm the resistance by re-evaluating the IC50.
-
Cryopreservation: Cryopreserve the resistant cell line at various passages.
Protocol 2: In Vitro Kinase Assay to Confirm TOPK Inhibition
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction buffer containing ATP, the TOPK substrate (e.g., histone H3), and active TOPK enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (DMSO) to the reaction tubes.
-
Initiate Reaction: Start the kinase reaction by adding the active TOPK enzyme and incubate at 30°C for a specified time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an antibody specific for the phosphorylated substrate (e.g., anti-phospho-histone H3) and a total substrate antibody as a loading control.
-
Quantification: Quantify the band intensities to determine the extent of inhibition at different this compound concentrations.
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Potential resistance mechanisms to this compound in cancer cells.
Caption: Workflow for generating and characterizing this compound resistant cells.
References
- 1. PBK/TOPK inhibitor OTS964 resistance is mediated by ABCB1-dependent transport function in cancer: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel TOPK inhibitor this compound effectively suppresses colon cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Research Portal [scholarship.miami.edu]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Improving Reproducibility of HI-TOPK-032 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of in vivo experiments using the TOPK inhibitor, HI-TOPK-032. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo studies with this compound, presented in a question-and-answer format.
| Question | Possible Causes | Troubleshooting Steps |
| 1. Inconsistent or lack of tumor growth inhibition after this compound treatment? | Suboptimal Drug Formulation/Administration: - Improper dissolution of this compound. - Instability of the formulation. - Inaccurate dosing. Model-Specific Issues: - Low TOPK expression in the xenograft model. - Intrinsic resistance of the cancer cell line. Animal Husbandry: - Health status of the animals. | Formulation & Administration: - Ensure complete dissolution of this compound in a suitable vehicle (see Experimental Protocols). Use fresh preparations for each administration. - Verify the accuracy of dose calculations and administration volume. Model Validation: - Confirm TOPK expression in your chosen cell line/xenograft model via Western blot or IHC. This compound's efficacy is dependent on TOPK expression.[1] - Consider using a different, more sensitive cell line if resistance is suspected. Animal Health: - Closely monitor animal health and body weight.[2] |
| 2. High variability in tumor volume within the same treatment group? | Inconsistent Tumor Implantation: - Variation in the number of injected cells. - Differences in injection site or technique. Measurement Inaccuracy: - Inconsistent caliper measurements. Animal-to-Animal Variation: - Natural biological variability. | Standardized Implantation: - Ensure a homogenous single-cell suspension for injection. - Use a consistent injection technique and location for all animals. Accurate Measurement: - Have the same individual perform all tumor measurements to reduce inter-operator variability. - Use a standardized formula for calculating tumor volume (e.g., (Length × Width²)/2). Sufficient Sample Size: - Increase the number of animals per group to account for biological variability. |
| 3. Signs of toxicity in treated animals (e.g., weight loss, lethargy)? | Vehicle Toxicity: - The vehicle used for formulation may have adverse effects. Off-Target Effects: - Although this compound is a specific TOPK inhibitor, off-target effects at higher doses cannot be ruled out.[1] Dosing Regimen: - The dose or frequency of administration may be too high for the specific animal model. | Vehicle Control: - Always include a vehicle-only treatment group to assess the effects of the formulation components. Dose-Response Study: - If toxicity is observed, consider performing a dose-response study with lower doses of this compound. Monitor Animal Health: - Implement a clear humane endpoint protocol and monitor animals daily for signs of toxicity. |
| 4. Difficulty in detecting pharmacodynamic changes in tumor tissue? | Timing of Tissue Collection: - The time point for tissue collection may not align with the peak of the drug's effect. Tissue Handling: - Improper preservation of tissue can lead to degradation of target proteins. Assay Sensitivity: - The assay used to detect pharmacodynamic markers (e.g., Western blot, IHC) may not be sensitive enough. | Optimize Collection Time: - Conduct a time-course experiment to determine the optimal time point for observing changes in p-ERK, p-RSK, and p53 levels after this compound administration. Proper Tissue Preservation: - Immediately snap-freeze tumor tissue in liquid nitrogen or fix in formalin after collection to preserve protein integrity. Assay Optimization: - Validate the sensitivity and specificity of your antibodies and optimize your Western blot or IHC protocol. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: A commonly used vehicle for this compound is a mixture of DMSO, PEG300, Tween 80, and sterile water or saline. One specific formulation involves dissolving this compound in DMSO, then mixing with PEG300 and Tween 80, and finally diluting with ddH2O.[3] It is crucial to use fresh DMSO as it can absorb moisture, which may reduce the solubility of the compound.[3] Always prepare the formulation fresh before each use.
Q2: What are the recommended doses and administration schedules for this compound in xenograft models?
A2: Published studies have shown significant tumor growth inhibition in colon cancer xenograft models with doses of 1 mg/kg and 10 mg/kg administered via intraperitoneal (i.p.) injection three times a week.[2] The optimal dose and schedule may vary depending on the tumor model and should be determined empirically.
Q3: How should I monitor tumor growth in my in vivo experiment?
A3: Tumor growth should be monitored regularly, typically two to three times per week, using calipers to measure the length and width of the tumor.[4] Tumor volume can then be calculated using a standard formula, such as: Tumor Volume (mm³) = (Length × Width²) / 2.[2]
Q4: What are the key pharmacodynamic biomarkers to assess this compound activity in vivo?
A4: The primary pharmacodynamic biomarkers for this compound activity are the phosphorylation levels of ERK and RSK, which should be decreased, and the expression of p53, which should be increased in tumor tissue following treatment.[2] These can be assessed by Western blot analysis or immunohistochemistry (IHC) of tumor lysates or fixed tissues.
Q5: What are some common reasons for a lack of reproducibility in in vivo experiments with small molecule inhibitors like this compound?
A5: Lack of reproducibility can stem from several factors, including variability in drug formulation and administration, inconsistencies in the xenograft model (e.g., cell line passage number, tumor implantation site), and animal-to-animal physiological differences. Standardizing protocols, using well-characterized cell lines, and ensuring consistent animal handling are critical for improving reproducibility.
Experimental Protocols
This compound Formulation for In Vivo Administration
This protocol is based on a formulation described for in vivo use.[3]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), fresh
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile ddH2O or saline
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Prepare a stock solution of this compound in fresh DMSO (e.g., 2 mg/mL). Ensure it is fully dissolved.
-
For a 1 mL final working solution, take 50 µL of the 2 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO solution and mix thoroughly until clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 500 µL of sterile ddH2O or saline to bring the final volume to 1 mL.
-
Mix the final solution thoroughly. This solution should be used immediately.
Colon Cancer Xenograft Model and Treatment
This protocol is a generalized procedure based on published studies.[2]
Materials:
-
HCT-116 colon cancer cells
-
Athymic nude mice (e.g., BALB/c nude)
-
Matrigel (optional, can improve tumor take rate)
-
This compound formulation and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Culture HCT-116 cells to ~80% confluency.
-
Harvest and resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject 5 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.
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Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 1 or 10 mg/kg) or vehicle control via intraperitoneal injection three times per week.
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Measure tumor volume and body weight 2-3 times per week.
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At the end of the study, euthanize the mice and collect tumor tissue for pharmacodynamic analysis.
Quantitative Data Summary
| Parameter | This compound (1 mg/kg) | This compound (10 mg/kg) | Vehicle Control | Reference |
| Tumor Growth Inhibition | >60% | >60% | N/A | [2] |
| p-ERK Levels (Tumor) | Markedly Inhibited | Markedly Inhibited | Baseline | [2] |
| p-RSK Levels (Tumor) | Markedly Inhibited | Markedly Inhibited | Baseline | [2] |
| p53 Expression (Tumor) | Strongly Induced | Strongly Induced | Baseline | [2] |
Visualizations
Caption: this compound Signaling Pathway.
Caption: In Vivo Experimental Workflow.
References
Validation & Comparative
Specificity Analysis: A Comparative Guide to HI-Topk-032 and OTS964
For researchers and professionals in drug development, understanding the precise molecular targets of kinase inhibitors is paramount for predicting efficacy and potential off-target effects. This guide provides a detailed comparative analysis of two compounds initially identified as inhibitors of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK): HI-Topk-032 and OTS964. While both compounds have been investigated for their anticancer properties, their specificity profiles exhibit crucial differences.
Executive Summary
Quantitative Specificity Analysis
The following tables summarize the in vitro inhibitory activities of this compound and OTS964 against their primary targets and key off-targets.
Table 1: Inhibitory Activity of this compound
| Target | Assay Type | IC50 / % Inhibition |
| TOPK | In vitro kinase assay | Potent suppression [1][2] |
| MEK1 | In vitro kinase assay | 40% inhibition at 5 µM[2][3] |
| ERK1 | In vitro kinase assay | Little to no effect[1][3] |
| JNK1 | In vitro kinase assay | Little to no effect[1][3] |
| p38 | In vitro kinase assay | Little to no effect[1][3] |
Table 2: Inhibitory Activity of OTS964
| Target | Assay Type | IC50 / Kd |
| CDK11B | Binding Assay | Kd = 40 nM [4][5][6] |
| CDK11A | In vitro kinase assay | IC50 = 10 nM [7] |
| TOPK | Cell-free assay | IC50 = 28 nM[4][5][6] |
| TYK2 | Kinase Panel Screen | IC50 = 207 nM[7] |
| PRK1 | Kinase Panel Screen | IC50 = 508 nM[7] |
| CDK9 | Kinase Panel Screen | IC50 = 538 nM[7] |
Experimental Protocols
The determination of inhibitor specificity relies on robust experimental methodologies. Below are outlines of the key assays referenced in the data.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
-
Reagents : Recombinant active kinase (e.g., TOPK, ERK1), kinase-specific substrate (e.g., myelin basic protein for TOPK), ATP (often radiolabeled with ³²P), and the test inhibitor (this compound or OTS964) at various concentrations.
-
Procedure :
-
The kinase, substrate, and inhibitor are incubated together in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30 minutes at room temperature)[3].
-
The reaction is stopped, often by adding SDS-PAGE loading buffer[3].
-
-
Analysis : The amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this is typically done by separating the reaction products by SDS-PAGE, exposing the gel to a phosphor screen, and quantifying the radioactive signal. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is then calculated.
Kinase Panel Screening
To assess broader specificity, inhibitors are often tested against a large panel of kinases.
-
Platform : Commercially available platforms (e.g., Eurofins, DiscoverX) are typically used, which include hundreds of purified, active kinases.
-
Procedure : The inhibitor is tested at a fixed concentration (e.g., 1 µM) against the entire kinase panel[7]. The percent inhibition of each kinase's activity is determined.
-
Follow-up : For kinases showing significant inhibition, dose-response experiments are performed to determine the precise IC50 values.
CRISPR/Cas9-Mediated Target Deconvolution
This genetic approach provides crucial in-cell validation of a drug's mechanism of action.
-
Objective : To determine if a drug's cytotoxic effect is dependent on its putative target.
-
Procedure :
-
CRISPR/Cas9 is used to generate a cell line in which the gene encoding the putative target (e.g., TOPK) is knocked out.
-
The sensitivity of the knockout cells to the drug is compared to that of the wild-type (non-edited) cells.
-
-
Interpretation :
-
If the knockout cells become resistant to the drug, it confirms that the drug's efficacy is mediated through that target.
-
If the knockout cells show the same sensitivity as wild-type cells, it indicates the drug kills cells via off-target effects[8][9]. For OTS964, studies have shown that the loss of its initial putative target, TOPK, did not affect its efficacy, leading to the identification of CDK11 as the true target[8][9].
-
Signaling Pathways and Mechanisms of Action
The differing specificities of this compound and OTS964 translate to distinct effects on cellular signaling pathways.
This compound: A Specific TOPK Inhibitor
This compound functions as a specific inhibitor of TOPK, a member of the MAPKK family. By binding to the ATP pocket of TOPK, it blocks its kinase activity. This leads to a reduction in the phosphorylation of downstream targets, including the ERK-RSK signaling axis, and ultimately induces apoptosis through the regulation of p53, cleaved caspase-7, and cleaved PARP[1][3][10].
References
- 1. Novel TOPK inhibitor this compound effectively suppresses colon cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Probe OTS964 | Chemical Probes Portal [chemicalprobes.org]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Validating HI-Topk-032's Effect on Tumor Growth In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-tumor efficacy of HI-Topk-032, a potent and specific inhibitor of T-LAK cell-originated protein kinase (TOPK). The performance of this compound is compared with another notable TOPK inhibitor, OTS964, supported by experimental data from preclinical xenograft models. This document outlines the methodologies for key experiments and presents quantitative data in structured tables for ease of comparison.
Introduction to TOPK Inhibition
T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a serine-threonine kinase that is frequently overexpressed in various human cancers, while its expression in normal adult tissues is minimal.[1] TOPK plays a crucial role in mitosis and cell cycle progression, making it an attractive target for cancer therapy.[1][2] Inhibition of TOPK can disrupt downstream signaling pathways essential for cancer cell proliferation and survival, leading to tumor growth suppression and apoptosis.[2][3] This guide focuses on this compound, an ATP-competitive inhibitor of TOPK, and its validated effects on tumor growth in vivo.
Comparative In Vivo Efficacy of TOPK Inhibitors
The following tables summarize the in vivo anti-tumor effects of this compound and a key alternative, OTS964. The data is compiled from separate preclinical studies, and while a direct head-to-head comparison in a single study is not available, the provided information allows for a cross-study evaluation of their potential.
Table 1: In Vivo Performance of this compound in a Colon Cancer Xenograft Model
| Parameter | Vehicle Control | This compound (1 mg/kg) | This compound (10 mg/kg) |
| Cancer Model | HCT-116 Human Colon Carcinoma Xenograft | HCT-116 Human Colon Carcinoma Xenograft | HCT-116 Human Colon Carcinoma Xenograft |
| Administration | Intraperitoneal, 3 times/week for 25 days | Intraperitoneal, 3 times/week for 25 days | Intraperitoneal, 3 times/week for 25 days |
| Tumor Growth Inhibition | - | >60% | >60% |
| Key Molecular Changes | - | Increased p53 expression; Decreased p-ERK and p-RSK | Increased p53 expression; Decreased p-ERK and p-RSK |
| Reference | [4][5] | [4][5] | [4][5] |
Table 2: In Vivo Performance of OTS964 in a Lung Cancer Xenograft Model
| Parameter | Vehicle Control | OTS964 (Intravenous) | OTS964 (Oral) |
| Cancer Model | LU-99 Human Lung Cancer Xenograft | LU-99 Human Lung Cancer Xenograft | LU-99 Human Lung Cancer Xenograft |
| Administration | - | 40 mg/kg, twice a week for 3 weeks (liposomal formulation) | 100 mg/kg, daily for 2 weeks |
| Tumor Response | Progressive Tumor Growth | Complete Tumor Regression in 5 of 6 mice | Complete Tumor Regression in 6 of 6 mice |
| Toxicity Note | - | No detectable toxicity with liposomal formulation | Recoverable low white-blood-cell counts |
| Reference | [6][7] | [6][7] | [6][7] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
This compound in HCT-116 Colon Cancer Xenograft Model
-
Cell Line: HCT-116 human colorectal carcinoma cells.
-
Animal Model: Athymic nude mice (4-6 weeks old).[8]
-
Tumor Implantation: 1 x 10⁷ HCT-116 cells suspended in 100 µL of sterile PBS and Matrigel are injected subcutaneously into the right flank of each mouse.[8][9]
-
Tumor Growth Monitoring: Tumor volumes are measured twice weekly using calipers. The tumor volume is calculated using the formula: Volume = (length x width²) x 0.5.[9]
-
Treatment Protocol: When tumors reach a volume of 100-150 mm³, mice are randomized into treatment and control groups. This compound is administered via intraperitoneal injection at doses of 1 mg/kg and 10 mg/kg, three times a week for 25 days. The vehicle control group receives an injection of the vehicle solution (e.g., a mixture of DMSO, PEG300, Tween80, and ddH2O, or corn oil).[4][5][10]
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as Western blotting to assess the expression of target proteins (e.g., p53, p-ERK, p-RSK).[8]
OTS964 in LU-99 Lung Cancer Xenograft Model
-
Cell Line: LU-99 human lung cancer cells.
-
Animal Model: Immunodeficient mice.
-
Tumor Implantation: LU-99 cells are transplanted into mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to approximately 150 mm³ before the start of treatment.[6][7]
-
Treatment Protocol:
-
Intravenous Administration: OTS964 is encapsulated in a liposomal formulation to mitigate hematopoietic toxicity.[2][11] The liposomal OTS964 is administered intravenously at a dose of 40 mg/kg, twice a week for three weeks.[6][7]
-
Oral Administration: Free OTS964 is administered by oral gavage at a dose of 100 mg/kg, once daily for two weeks.[6][7]
-
-
Endpoint Analysis: Tumor volumes are monitored throughout the study and after the cessation of treatment to observe for regression. Animal health, including body weight and blood cell counts, is also monitored.[6][7]
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of TOPK. This inhibition disrupts the downstream signaling cascade that promotes cell proliferation and survival.
Caption: Simplified TOPK signaling pathway and the inhibitory action of this compound.
The experimental workflow for validating the in vivo efficacy of a TOPK inhibitor like this compound typically follows a standardized process from cell culture to data analysis.
Caption: Standard experimental workflow for in vivo xenograft studies.
Conclusion
The available preclinical data strongly support the in vivo anti-tumor activity of this compound. In a colon cancer xenograft model, this compound demonstrated significant tumor growth inhibition of over 60%.[4][5] While direct comparative data is limited, the alternative TOPK inhibitor, OTS964, has shown the potential for complete tumor regression in a lung cancer model, albeit with some toxicity concerns that were addressed through a liposomal formulation.[6][7] The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers in the field of oncology and drug development to design and interpret studies aimed at validating novel TOPK inhibitors. Further investigation, including head-to-head comparative studies and evaluation in a broader range of cancer models, will be crucial in determining the full therapeutic potential of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]
- 8. Mouse xenograft tumor model [bio-protocol.org]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Liposomal OTS964, a TOPK inhibitor: a simple method to estimate OTS964 association with liposomes that relies on enhanced OTS964 fluorescence when bound to albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Tangle: A Comparative Guide to the Mechanism of Action of HI-Topk-032
For Immediate Release
A Deep Dive into the Specificity and Efficacy of the Novel TOPK Inhibitor HI-Topk-032 Reveals a Potent and Targeted Mechanism of Action in Cancer Therapy.
This guide provides a comprehensive cross-validation of the mechanism of action of this compound, a novel and specific inhibitor of T-LAK cell-originated protein kinase (TOPK). Through a detailed comparison with other known TOPK inhibitors, supported by experimental data and detailed protocols, this document serves as a critical resource for researchers, scientists, and drug development professionals. This compound demonstrates significant potential by effectively suppressing tumor growth through the targeted inhibition of the TOPK signaling pathway, a key player in various cancers.
Quantitative Comparison of TOPK Inhibitors
The therapeutic potential of any kinase inhibitor is defined by its potency and selectivity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other notable TOPK inhibitors, providing a clear quantitative comparison of their efficacy.
| Inhibitor | IC50 Value (TOPK) | Cell-based IC50 (Various Cancer Cell Lines) | Reference |
| This compound | ~2 µM | Not explicitly stated in provided snippets | |
| OTS514 | 2.6 nM | 0.4 - 42.6 nM (SCLC); 3.0 - 46 nM (Ovarian) | [1][2][3] |
| OTS964 | 28 nM | 7.6 - 73 nM (Various); 14 - 110 nM (Ovarian) | [4][5][6][7] |
Deciphering the Signaling Cascade: this compound's Mechanism of Action
This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of TOPK, a serine-threonine kinase that is a member of the MAPKK family.[4] The inhibition of TOPK by this compound leads to the modulation of downstream signaling pathways critical for cancer cell proliferation and survival. Specifically, this compound has been shown to:
-
Inhibit ERK/RSK Phosphorylation: By blocking TOPK, this compound effectively reduces the phosphorylation of downstream targets ERK and RSK, key components of the MAPK signaling pathway that promotes cell growth and proliferation.[2][4]
-
Activate the p53 Pathway: Inhibition of TOPK by this compound leads to an increased abundance of the tumor suppressor protein p53.[4] This, in turn, promotes apoptosis (programmed cell death) in cancer cells.
-
Induce Apoptosis: The activation of p53 and inhibition of pro-survival signaling culminates in the induction of apoptosis, evidenced by the increased levels of cleaved caspase-7 and cleaved PARP.[1][2]
The following diagram illustrates the signaling pathway targeted by this compound.
Experimental Validation: Protocols for Cross-Verification
To ensure the reproducibility and validation of the findings related to this compound's mechanism of action, detailed experimental protocols are provided below.
In Vitro Kinase Assay
This assay is crucial for determining the direct inhibitory effect of this compound on TOPK activity and its selectivity against other kinases.
Objective: To quantify the enzymatic activity of TOPK in the presence of varying concentrations of this compound.
Materials:
-
Recombinant active TOPK enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound and other comparator inhibitors
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound and comparator inhibitors in the kinase reaction buffer.
-
In a microcentrifuge tube, combine the recombinant TOPK enzyme, MBP substrate, and the respective inhibitor at the desired concentration.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.
Western Blot Analysis for ERK and RSK Phosphorylation
This method is used to assess the downstream effects of this compound on the MAPK signaling pathway in cancer cells.
Objective: To detect the levels of phosphorylated ERK (p-ERK) and phosphorylated RSK (p-RSK) in cancer cells treated with this compound.
Materials:
-
Colon cancer cell lines (e.g., HCT-116)
-
This compound
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-ERK, anti-total ERK, anti-p-RSK, anti-total RSK, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture colon cancer cells and treat them with varying concentrations of this compound for a specified duration.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK or p-RSK overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total ERK, total RSK, and the loading control to ensure equal protein loading.[8]
Xenograft Mouse Model of Colon Cancer
This in vivo model is essential for evaluating the anti-tumor efficacy of this compound in a living organism.
Objective: To assess the ability of this compound to suppress tumor growth in a mouse model of human colon cancer.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human colon cancer cells (e.g., HCT-116)
-
Matrigel
-
This compound formulation for injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of HCT-116 cells mixed with Matrigel into the flank of the mice.[9]
-
Allow the tumors to grow to a palpable size.
-
Randomly assign the mice to treatment groups (e.g., vehicle control, different doses of this compound).
-
Administer this compound or the vehicle to the mice according to the planned schedule (e.g., intraperitoneal injection daily).
-
Measure the tumor volume using calipers at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Analyze the tumor growth data to determine the in vivo efficacy of this compound.[9][10]
The following diagram provides a logical workflow for the experimental validation of this compound's mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. OTS514 | TOPK | Apoptosis | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. OTS964 | CAS:1338545-07-5 | TOPK inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. selleckchem.com [selleckchem.com]
- 8. 3.4. Western Blotting and Detection [bio-protocol.org]
- 9. Mouse xenograft tumor model [bio-protocol.org]
- 10. Preparation and application of patient-derived xenograft mice model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TOPK Inhibitors HI-Topk-032 and ADA-07 in Preclinical Skin Cancer Models
For Immediate Release
This guide provides a comprehensive comparison of two promising T-LAK cell-originated protein kinase (TOPK) inhibitors, HI-Topk-032 and ADA-07, based on available preclinical data in skin cancer models. This document is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds.
Introduction
T-LAK cell-originated protein kinase (TOPK) is a serine-threonine kinase that is overexpressed in various cancers, including non-melanoma skin cancer (NMSC), and is associated with tumor progression. Its role in cell proliferation, apoptosis, and inflammation makes it an attractive target for cancer therapy. Both this compound and ADA-07 are specific inhibitors of TOPK that have demonstrated significant anti-tumor activity in preclinical models of skin cancer.
In Vitro Efficacy
Both this compound and ADA-07 have been shown to inhibit the proliferation of human skin squamous cell carcinoma (SCC) cell lines, A431 and SCC12.
| Compound | Cell Line | Assay | Key Findings | Reference |
| This compound | A431, SCC12 | Anchorage-independent colony formation | Attenuated colony formation in a dose-dependent manner. | [1] |
| A431, SCC12 | MTS Assay | Suppressed anchorage-dependent cell proliferation. | [1] | |
| JB6 Cl 41 , HaCaT | Anchorage-independent colony formation | Significantly inhibited EGF-induced colony formation in a dose-dependent manner. | [1] | |
| ADA-07 | A431, SCC12 | Crystal violet staining | Strongly decreased cell proliferation in a dose-dependent manner. | [2] |
| JB6 P+ | Anchorage-independent growth assay | Attenuated EGF-induced colony formation in a dose-dependent manner. | [2] |
In Vivo Efficacy in Skin Carcinogenesis Models
Both compounds have been evaluated in SKH-1 hairless mouse models to assess their ability to suppress solar ultraviolet (UV)-induced skin carcinogenesis.
This compound
In a study investigating the effect of this compound on chronic solar-simulated light (SSL)-induced skin carcinogenesis, topical application of this compound cream demonstrated a reduction in both tumor volume and the number of tumors in both male and female mice.[3]
| Gender | Treatment | Average Tumor Volume (mm³) | Average Number of Tumors | Reference |
| Female | SSL + Vehicle | ~120 | ~10 | [3] |
| SSL + this compound | ~40 | ~5 | [3] | |
| Male | SSL + Vehicle | ~100 | ~8 | [3] |
| SSL + this compound | ~30 | ~4 | [3] |
ADA-07
ADA-07 has been studied in both early-stage and late-stage prevention models of solar ultraviolet (SUV)-induced skin carcinogenesis.
Early-Stage Prevention Model: Topical application of ADA-07 one hour before each SUV exposure significantly suppressed tumor incidence, multiplicity, and volume.[2][4]
| Treatment | Tumor Incidence (%) | Average Number of Tumors per Mouse | Average Tumor Volume per Mouse (mm³) | Reference |
| SUV only | 100 | ~12 | ~250 | [2] |
| SUV + Vehicle | 100 | ~11 | ~220 | [2] |
| SUV + 1 µmol ADA-07 | ~80 | ~6 | ~100 | [2] |
| SUV + 5 µmol ADA-07 | ~60 | ~3 | ~50 | [2] |
Late-Stage Prevention Model: In a model where treatment began after 15 weeks of SUV exposure, topical application of ADA-07 also led to a reduction in tumor volume.[2]
Mechanism of Action
Both this compound and ADA-07 function by directly inhibiting the kinase activity of TOPK, albeit through slightly different downstream effects on signaling pathways.
This compound
This compound suppresses skin carcinogenesis by inhibiting the TOPK-c-Jun axis.[1] TOPK directly phosphorylates and activates c-Jun at Ser63 and Ser73, a key component of the AP-1 transcription factor, which promotes tumorigenesis.[1][5] this compound attenuates the phosphorylation of c-Jun, thereby inhibiting its oncogenic activity.[1] It also reduces ERK-RSK phosphorylation.[6]
ADA-07
ADA-07 also directly inhibits TOPK by interacting with its ATP-binding pocket.[2] This inhibition leads to the suppression of downstream MAPK signaling pathways, including the phosphorylation of ERK1/2, p38, and JNKs.[2][7] The attenuation of these pathways ultimately inhibits AP-1 activity, a critical factor in skin cancer development.[2]
Experimental Protocols
In Vivo Skin Carcinogenesis Studies
A general workflow for the in vivo studies is outlined below. Specific parameters for each study are detailed in the respective publications.
This compound Study:
-
Animal Model: SKH1 hairless mice.[1]
-
Carcinogen: Chronic solar-simulated light (SSL) irradiation.[1]
-
Treatment: Topical application of this compound cream.[1]
-
Analysis: Tumor volume and number were recorded. Immunohistochemistry for phosphorylated c-Jun was performed.[3]
ADA-07 Study:
-
Animal Model: SKH-1 hairless mice.[2]
-
Carcinogen: Solar ultraviolet (SUV) irradiation three times a week for 15 weeks.[2]
-
Treatment: Topical application of ADA-07 or vehicle one hour before SUV exposure in the early-stage prevention model. In the late-stage model, treatment was initiated after 15 weeks of SUV exposure and continued for an additional 13 weeks.[2]
-
Analysis: Tumor incidence, multiplicity, and volume were recorded weekly. Skin samples were analyzed by H&E staining, and for PCNA expression and phosphorylation of ERK1/2, p38, and JNKs by Western blot.[2][4]
In Vitro Assays
-
Cell Lines: Human skin squamous cell carcinoma lines A431 and SCC12, mouse epidermal JB6 P+ cells, and human keratinocyte HaCaT cells were used.[1][2]
-
Anchorage-Independent Growth Assay: Cells were treated with the respective inhibitors in the presence of epidermal growth factor (EGF), and colony formation was assessed.[1][2]
-
Cell Proliferation Assay: Cell viability and proliferation were measured using MTS or crystal violet staining assays following treatment with the inhibitors.[1][2]
-
Western Blot Analysis: Protein levels of key signaling molecules (e.g., total and phosphorylated forms of TOPK, c-Jun, ERK1/2, p38, JNKs) were analyzed in cell lysates after treatment.[1][2]
-
Kinase Assay: The direct inhibitory effect of the compounds on TOPK kinase activity was measured in vitro.[2]
Conclusion
Both this compound and ADA-07 are potent inhibitors of TOPK with significant preclinical efficacy in skin cancer models. While both compounds have demonstrated the ability to suppress UV-induced skin carcinogenesis in vivo and inhibit the growth of skin cancer cells in vitro, they appear to modulate slightly different downstream signaling pathways. A direct, head-to-head comparative study under identical experimental conditions would be necessary to definitively determine the superior efficacy of one compound over the other. The data presented in this guide, compiled from separate studies, suggests that both molecules are strong candidates for further development as chemopreventive or therapeutic agents for skin cancer.
References
- 1. Suppression of the solar ultraviolet-induced skin carcinogenesis by TOPK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADA-07 suppresses solar ultraviolet-induced skin carcinogenesis by directly inhibiting TOPK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ADA-07 Suppresses Solar Ultraviolet-Induced Skin Carcinogenesis by Directly Inhibiting TOPK - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of TOPK Inhibitors in Colon Cancer: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of prominent T-LAK cell-originated protein kinase (TOPK) inhibitors in colon cancer models, supported by experimental data from preclinical studies.
T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a serine-threonine kinase that is frequently overexpressed in various malignancies, including colon cancer. Its role in promoting cell proliferation, survival, and tumorigenesis has established it as a promising therapeutic target. This guide focuses on a head-to-head comparison of three key TOPK inhibitors: HI-TOPK-032, OTS964, and OTS514, summarizing their efficacy based on available preclinical data.
Comparative Efficacy of TOPK Inhibitors
The following tables summarize the in vitro and in vivo efficacy of this compound, OTS964, and OTS514 in colon cancer models. It is important to note that the data presented is compiled from separate studies, and direct comparisons should be made with consideration of potential variations in experimental conditions.
In Vitro Efficacy: Inhibition of Colon Cancer Cell Viability
| Inhibitor | Cell Line | IC50 | Assay | Reference |
| OTS964 | HCT-116 | 33 nM | CCK8 Assay (72 hrs) | [1] |
| OTS964 | HCT-116 | 45 nM | MTT Assay (72 hrs) | [1] |
| OTS514 | Not Specified | 2.6 nM | Not Specified |
Data for this compound IC50 in HCT-116 cells was not explicitly available in the reviewed sources, though its dose-dependent inhibition of proliferation has been demonstrated.
In Vivo Efficacy: Xenograft Tumor Models
| Inhibitor | Cell Line | Mouse Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound | HCT-116 | Athymic Nude Mice | 1 or 10 mg/kg, 3 times a week for 25 days | >60% | [2] |
| OTS964 | HCT-116 | Nude Mice | 15 mg/kg, once daily for 3 weeks (oral) | 49.4% | [3] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the TOPK signaling pathway in colon cancer and standardized experimental workflows.
References
Independent Validation and Comparative Analysis of TOPK Inhibitor HI-TOPK-032
This guide provides an independent validation of the published findings for the T-LAK cell-originated protein kinase (TOPK) inhibitor, HI-TOPK-032. It also offers a comparative analysis of its performance with alternative TOPK inhibitors, supported by experimental data from various studies. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting TOPK.
Executive Summary
Comparative Efficacy of TOPK Inhibitors
The following table summarizes the in vitro potency of this compound and its alternatives.
| Compound | Target | IC50 (in vitro kinase assay) | Cell Line (Example) | Publication |
| This compound | TOPK | Not explicitly stated in nM, but effective at µM concentrations | HCT-116 (Colon) | Kim et al., Cancer Research, 2012 |
| OTS514 | TOPK | 2.6 nM | SCLC cell lines (0.4 - 42.6 nM) | InvivoChem, MedChemExpress |
| OTS964 | TOPK, CDK11 | 28 nM (TOPK), 40 nM (CDK11B, Kd) | A549 (Lung, 31 nM) | MedChemExpress |
| ADA-07 | TOPK | Not explicitly stated in nM | NMSC cell lines | ResearchGate Image |
In Vivo Anti-Tumor Activity
This table summarizes the in vivo efficacy of this compound in different cancer models.
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Publication |
| This compound | Colon Cancer Xenograft (HCT-116) | 1 or 10 mg/kg, i.p., 3 times/week for 25 days | >60% inhibition at both doses | Kim et al., Cancer Research, 2012 |
| This compound | NSCLC Xenograft (H2228) | 10 mg/kg, i.p. | Significant tumor growth inhibition alone and synergistic with alectinib | Inhibiting ALK-TOPK signaling pathway... (2022)[1] |
| OTS964 | Lung Cancer Xenograft | 100 mg/kg, p.o., 5 days/week | 48%-81% reduction in tumor size | Potent anti-myeloma activity... (PubMed)[2] |
Signaling Pathway of this compound in Colon Cancer
The diagram below illustrates the proposed mechanism of action for this compound in colon cancer cells as described in the original 2012 publication.[3][4][5][6][7][8] this compound inhibits TOPK, leading to a reduction in the phosphorylation of downstream effectors ERK and RSK. This, in turn, modulates the levels of p53, cleaved caspase-7, and cleaved PARP, ultimately inducing apoptosis.
This compound signaling pathway in colon cancer.
Experimental Workflow for In Vivo Xenograft Studies
The following diagram outlines a typical workflow for assessing the in vivo efficacy of a TOPK inhibitor using a xenograft mouse model, based on the methodologies described in the cited publications.[1]
In vivo xenograft experimental workflow.
Experimental Protocols
In Vitro Kinase Assay (General)
To determine the inhibitory effect of a compound on TOPK activity, a direct in vitro kinase assay is performed. Recombinant TOPK protein is incubated with a known substrate (e.g., myelin basic protein) and ATP. The test compound at various concentrations is added to the reaction mixture. The level of substrate phosphorylation is then measured, typically through methods like radioactivity (using ³²P-ATP) or specific antibodies, to determine the IC50 value of the inhibitor.
Cell Proliferation Assay (MTS Assay)
-
Cell Seeding: Cancer cells (e.g., HCT-116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of the TOPK inhibitor (e.g., this compound) or vehicle control for specified time points (e.g., 24, 48, 72 hours).
-
MTS Reagent Addition: At the end of the treatment period, MTS reagent is added to each well.
-
Incubation and Measurement: Plates are incubated to allow for the conversion of the MTS tetrazolium compound into a colored formazan product by viable cells. The absorbance is then measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
In Vivo Xenograft Study
-
Cell Implantation: A suspension of human cancer cells (e.g., 1 x 10⁶ HCT-116 cells) in a suitable medium is subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size. Mice are then randomly assigned to different treatment groups (e.g., vehicle control, 1 mg/kg this compound, 10 mg/kg this compound).
-
Drug Administration: The inhibitor or vehicle is administered according to a predetermined schedule (e.g., intraperitoneal injection three times a week).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is often calculated using the formula: (length × width²)/2.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as western blotting or immunohistochemistry to assess the levels of target proteins.
Conclusion
The available evidence from independent studies in different cancer models supports the initial findings that this compound is a viable anti-cancer agent that functions through the inhibition of TOPK. While it remains a valuable tool for cancer research, other potent TOPK inhibitors, such as OTS514 and OTS964, have since been developed and show high efficacy, in some cases at lower nanomolar concentrations. The choice of inhibitor for future pre-clinical and clinical development may depend on the specific cancer type, desired potency, and potential off-target effects. Further head-to-head comparative studies would be beneficial to delineate the most promising therapeutic candidate for targeting TOPK in oncology.
References
- 1. Inhibiting ALK-TOPK signaling pathway promotes cell apoptosis of ALK-positive NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OTS514 HCl | TOPK (T-LAK cell-originated protein kinase) inhibitor | CAS 1338540-63-8 (free base) | Buy OTS-514 HCl from Supplier InvivoChem [invivochem.com]
- 4. [PDF] Novel TOPK inhibitor this compound effectively suppresses colon cancer growth. | Semantic Scholar [semanticscholar.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Novel TOPK inhibitor this compound effectively suppresses colon cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Personal protective equipment for handling HI-Topk-032
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols for handling HI-Topk-032, a potent and specific inhibitor of T-LAK cell–originated protein kinase (TOPK). Given its biochemical activity and the general handling requirements for novel small molecules, this compound should be treated as a hazardous substance. This document outlines the necessary personal protective equipment (PPE), operational procedures for safe handling, and disposal plans to ensure the safety of laboratory personnel.
Hazard Identification and Precautionary Measures
While a comprehensive toxicological profile for this compound is not widely published, it is imperative to handle this compound with care. One supplier explicitly states, "This material should be considered hazardous until further information becomes available. Do not ingest, inhale, get in eyes, on skin, or on clothing. Wash thoroughly after handling"[1]. Standard laboratory procedure dictates treating all compounds with unknown toxicity as hazardous.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in solid (powder) or solution form.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a chemical-resistant barrier to prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or airborne particles of the compound. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood | For all procedures involving the solid compound or volatile solvents to prevent inhalation. |
Safe Handling and Experimental Protocols
Adherence to the following step-by-step procedures is critical for minimizing exposure and ensuring experimental integrity.
Preparation of Stock Solutions
This compound is typically supplied as a crystalline solid and is soluble in organic solvents such as DMSO.
Experimental Protocol: Reconstitution of this compound
-
Preparation: Before handling, ensure the vial of this compound has equilibrated to room temperature for at least one hour. This prevents moisture condensation on the compound.
-
Weighing: Conduct all weighing of the powdered compound within a chemical fume hood or a balance enclosure to avoid inhalation of airborne particles.
-
Dissolution: Add the desired volume of solvent (e.g., DMSO) to the vial to achieve the target concentration. Some suppliers suggest that warming the solution may be necessary to achieve full dissolution[1].
-
Storage of Stock Solutions: Once reconstituted, aliquot the stock solution into tightly sealed vials and store at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage.
Workflow for Handling this compound
The following diagram outlines the standard operational workflow for the safe handling of this compound.
Spill and Exposure Procedures
In the event of accidental exposure or a spill, immediate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out mouth with water and seek immediate medical attention.
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
All waste containing this compound, including empty vials, contaminated lab supplies (e.g., pipette tips, gloves), and unused solutions, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
The following diagram illustrates the logical flow for waste disposal.
Disclaimer: This document provides a summary of essential safety information. Always consult the complete Safety Data Sheet (SDS) provided by your supplier before handling this compound and adhere to all institutional safety protocols.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
